3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Description
Properties
IUPAC Name |
3-(diethylamino)-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECZVRALZHWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113225-33-5 | |
| Record name | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Definitive Guide to Lidocaine Impurity B: From Molecular Characteristics to Analytical Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is no exception. The synthesis and storage of lidocaine can result in the formation of various impurities that must be meticulously identified, quantified, and controlled. Among these, Lidocaine Impurity B, also known as Lidocaine N-Oxide, is a significant related substance that warrants careful consideration.
This technical guide provides a comprehensive overview of Lidocaine Impurity B, detailing its chemical properties, origins, and the analytical methodologies essential for its reference standard characterization and routine quality control. This document is intended to serve as a vital resource for professionals in pharmaceutical research and development, quality assurance, and regulatory affairs.
Core Characteristics of Lidocaine Impurity B
Lidocaine Impurity B is the N-oxide derivative of lidocaine, formed by the oxidation of the tertiary amine in the lidocaine molecule. Its precise chemical identity and properties are crucial for the development of accurate analytical methods.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide N-oxide | [1][4] |
| Synonyms | Lidocaine N-Oxide, Lignocaine N-oxide | [1][4] |
| Pharmacopeial Name | Lidocaine EP Impurity B | [1] |
| CAS Number | 2903-45-9 | [3] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |
| Molecular Weight | 250.34 g/mol | [1] |
Genesis of Lidocaine Impurity B: Synthesis and Degradation Pathways
Understanding the formation pathways of Lidocaine Impurity B is fundamental to implementing effective control strategies during drug substance and product manufacturing.
Synthesis of Lidocaine: A Precursor Landscape
The most common synthetic route to lidocaine starts with 2,6-dimethylaniline. This is first acylated with chloroacetyl chloride to form the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity H).[5][6] Subsequent nucleophilic substitution of the chloro group with diethylamine yields the final lidocaine product.[5][6][7]
Formation of Impurity B via Oxidation
Lidocaine Impurity B is not typically a byproduct of the primary synthesis but rather a degradation product. Forced degradation studies have demonstrated that lidocaine is susceptible to oxidation, leading to the formation of its N-oxide derivative.[2][8] Exposure to oxidizing agents, such as hydrogen peroxide, can facilitate this transformation.[2] This oxidative degradation can potentially occur during manufacturing, storage, or even in vivo as a metabolic process.
Analytical Characterization and Control
The robust analytical control of Lidocaine Impurity B is essential for ensuring the quality of lidocaine-containing drug products. This involves the use of a well-characterized reference standard and validated analytical methods.
Preparation of Lidocaine Impurity B Reference Standard
A high-purity reference standard of Lidocaine Impurity B is critical for accurate identification and quantification. Based on forced degradation studies, a reliable method for preparing this standard involves the controlled oxidation of lidocaine.
Experimental Protocol: Synthesis of Lidocaine Impurity B Reference Standard
-
Dissolution: Dissolve a known quantity of high-purity Lidocaine USP reference standard in a suitable organic solvent, such as methanol.
-
Oxidation: Add a controlled excess of an oxidizing agent, for example, 30% hydrogen peroxide, to the lidocaine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching and Isolation: After the reaction is complete, the excess oxidizing agent can be quenched. The solvent is then removed under reduced pressure to yield the crude Lidocaine N-Oxide.
-
Purification: The crude product should be purified using an appropriate technique, such as column chromatography or recrystallization, to achieve the high purity required for a reference standard.
-
Characterization: The purity and identity of the synthesized reference standard must be confirmed using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis, to confirm the structure and molecular formula. The purity should be determined by a validated, stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the cornerstone for the analysis of related substances in lidocaine. Pharmacopeial monographs provide well-established methods for this purpose.
European Pharmacopoeia (EP) Method for Related Substances in Lidocaine Hydrochloride
The European Pharmacopoeia outlines a liquid chromatography method for the control of related substances in Lidocaine Hydrochloride.[9][10]
-
Column: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm) (L1 packing).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 8.0) in a ratio of 30:70 (v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV spectrophotometry at 230 nm.[9]
-
Temperature: 30 °C.[9]
This method is designed to separate lidocaine from its specified impurities, including Impurity A (2,6-dimethylaniline) and Impurity H (2-chloro-N-(2,6-dimethylphenyl)acetamide). While Impurity B is not a specified impurity in this particular monograph, the method is a good starting point for developing a validated method for its quantification.
United States Pharmacopeia (USP) Method for Organic Impurities
The USP monograph for Lidocaine also specifies an HPLC method for the control of organic impurities.[11]
-
Column: A 3.9-mm × 15-cm column containing 5-µm packing L1.[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 8.0).[11] The exact composition is 30 volumes of acetonitrile and 70 volumes of a 4.85 g/L solution of monobasic potassium phosphate adjusted to a pH of 8.0 with sodium hydroxide.[11]
-
Detection: UV at 230 nm.
Modernization of these USP methods, for instance, by using columns with smaller particle sizes (e.g., 2.7 µm) can lead to significantly shorter run times and reduced solvent consumption while maintaining the required resolution.[12]
Conclusion
The effective control of Lidocaine Impurity B is a critical aspect of ensuring the quality, safety, and efficacy of lidocaine-based pharmaceutical products. A thorough understanding of its chemical properties, formation pathways, and appropriate analytical methodologies is indispensable for drug development professionals. The use of a well-characterized Lidocaine Impurity B reference standard in conjunction with robust, validated analytical methods, such as those adapted from the European and United States Pharmacopeias, will enable accurate monitoring and control of this impurity, thereby upholding the highest standards of pharmaceutical quality.
References
- USP-NF. (2025). Lidocaine.
- Waters Corporation. (n.d.).
- ResearchGate. (n.d.). Validated gradient Stability-Indicating UPLC Method for the Determination of Lidocaine and its Degradation Impurities in Pharmaceutical Dosage Form | Request PDF.
-
PubChem. (n.d.). Lignocaine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]
- Masaryk University. (n.d.). 2. Lidocaine.
- European Pharmacopoeia. (2014, February 2). LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum.
- SciSpace. (2017, May 11).
- USP. (n.d.). USP Monographs: Lidocaine Hydrochloride.
- HALO Columns. (n.d.).
- Japanese Pharmacopoeia. (n.d.). Lidocaine / Official Monographs for Part I.
- Regulations.gov. (2018, July 23). USP 41 Official Monographs / Lidocaine 2409.
- European Pharmacopoeia. (2020, February 2). LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum.
- International Journal of Research and Review. (2020, January 15). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms.
- Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.
- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
- Brieflands. (2013, October 30).
-
PubChem. (n.d.). Lidocaine. National Center for Biotechnology Information. Retrieved from [Link]
- PubMed. (2022, September 1).
- Sigma-Aldrich. (n.d.). Lidocaine hydrochloride EP Reference Standard.
- PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol.
- LGC Standards. (n.d.). Lidocaine hydrochloride CRS.
- ResearchGate. (n.d.).
- SciELO. (n.d.). HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels.
- PMC. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.
- ChemicalBook. (n.d.). Lidocaine(137-58-6) 1H NMR spectrum.
- Agilent. (2009, May 1).
- mzCloud. (2015, November 10). Lidocaine N oxide.
- Santa Cruz Biotechnology. (n.d.). Lidocaine N-Oxide | CAS 2903-45-9.
- ResearchGate. (n.d.). (PDF)
- Taylor & Francis Online. (2026, January 18). Full article: Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight.
- University of California, San Diego. (n.d.). Synthesis of Lidocaine.
- University of San Diego. (n.d.). Chem 302L / Su07 The Synthesis of Lidocaine Introduction.
- PubChem. (n.d.). 2-[Diethylamino]-[2,6-dimethylphenyl]acetamide.
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Technical Guide: Fluorescent Properties & Analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
This guide provides an in-depth technical analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone , a specialized heterocyclic fluorophore often encountered as a critical impurity in Lidocaine manufacturing (Lidocaine Impurity 13/L) and utilized as a scaffold in fluorescent probe design.
Executive Summary
3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5) is a photoactive quinolinone derivative characterized by an intramolecular charge transfer (ICT) system. While primarily regulated as a cyclic impurity in the synthesis of the local anesthetic Lidocaine, its structural architecture—featuring an electron-donating diethylamino group conjugated to an electron-withdrawing lactam core—renders it a potent fluorophore. This guide details its photophysical mechanisms, synthesis pathways, and protocols for analytical detection.
Part 1: Molecular Architecture & Formation Mechanism
Structural Analysis
The molecule consists of a 2(1H)-quinolinone (carbostyril) core substituted at the:
-
3-Position: A diethylamino group
.[1] This acts as a strong electron donor (D), facilitating "push-pull" electron dynamics. -
8-Position: A methyl group
. This steric bulk at the peri-position relative to the lactam nitrogen influences solubility and prevents aggregation but has minimal electronic impact compared to the amino group.
Origin & Synthesis Pathway
In pharmaceutical contexts, this molecule arises as a "Cyclic Impurity." Its formation is often traced to the presence of o-toluidine (2-methylaniline) as a contaminant in the 2,6-xylidine starting material used for Lidocaine synthesis. The cyclization likely proceeds via an intramolecular Friedel-Crafts alkylation or Vilsmeier-Haack type mechanism under thermal stress.
Diagram 1: Impurity Formation Pathway
The following diagram illustrates the divergence from the standard Lidocaine synthesis (using 2,6-xylidine) versus the impurity pathway (using o-toluidine contaminant).
Caption: Divergent synthesis pathway showing the origin of the 8-methyl-quinolinone impurity from o-toluidine contamination.
Part 2: Photophysical Properties[2][3]
Mechanism of Fluorescence
The fluorescence of 3-(diethylamino)-8-methyl-2(1H)-quinolinone is governed by an Intramolecular Charge Transfer (ICT) state. Upon excitation, electron density shifts from the diethylamino donor to the quinolinone carbonyl acceptor.
-
Excitation (λex): Typically 350–370 nm (UV region).
-
Emission (λem): Typically 430–480 nm (Blue to Cyan region).
-
Stokes Shift: Large (>80 nm), characteristic of ICT fluorophores, reducing self-quenching artifacts.
Solvatochromism
The molecule exhibits positive solvatochromism. In polar solvents, the highly dipolar excited state is stabilized, lowering its energy and causing a red shift in emission.
| Solvent Parameter | Solvent Example | Predicted λem (nm) | Quantum Yield (Φ) | Note |
| Non-Polar | Hexane / Toluene | 410 - 420 | High (>0.7) | Structured emission; locally excited (LE) state dominates. |
| Polar Aprotic | Acetonitrile / DMSO | 440 - 460 | Moderate (0.4-0.6) | ICT state stabilized; broadening of spectra. |
| Polar Protic | Methanol / Water | 470 - 490 | Low (<0.2) | Fluorescence quenching due to H-bonding with the carbonyl or amino group. |
pH Sensitivity
The 3-diethylamino group is protonatable.
-
Acidic pH (< 4): Protonation of the amino nitrogen eliminates the donor effect, disrupting the ICT system and quenching fluorescence .
-
Basic/Neutral pH (> 7): The molecule remains in its highly fluorescent, neutral form.
Diagram 2: Jablonski & ICT Mechanism
This diagram visualizes the energy transitions and the solvent relaxation process that leads to the observed Stokes shift.
Caption: Jablonski diagram highlighting the Intramolecular Charge Transfer (ICT) relaxation responsible for the large Stokes shift.
Part 3: Analytical Methodologies
Detection Protocol (HPLC-FLD)
For drug development professionals, detecting this impurity is critical. Fluorescence detection (FLD) is superior to UV due to the molecule's high quantum yield in organic mobile phases.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 7.0) : Acetonitrile (60:40). Note: High organic content boosts fluorescence.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings:
- : 360 nm
- : 450 nm
-
Limit of Detection (LOD): Typically < 10 ng/mL (superior to UV detection limits of ~100 ng/mL).
Quantum Yield Measurement Protocol
To validate the fluorophore for probe applications, the quantum yield (
-
Standard Selection: Use Coumarin 153 (
in Ethanol) or Quinine Sulfate ( in 0.1 M H2SO4). -
Preparation: Prepare solutions of the quinolinone and the standard with Absorbance < 0.1 at the excitation wavelength (to avoid inner filter effects).
-
Measurement: Record integrated fluorescence intensity (
) for both. -
Calculation:
Where is the slope of Integrated Fluorescence vs. Absorbance, and is the refractive index of the solvent.
Part 4: Emerging Applications
Beyond its role as a regulated impurity, the 3-amino-2(1H)-quinolinone scaffold is gaining traction in functional probe design:
-
Viscosity Sensors: The rotation of the diethylamino group allows for Twisted Intramolecular Charge Transfer (TICT). In high-viscosity environments (e.g., cell membranes), rotation is restricted, suppressing non-radiative decay and significantly enhancing fluorescence ("Turn-On" response).
-
Ratiometric pH Sensing: Due to the protonation of the amino group, the molecule can serve as a pH indicator in the physiological range (pH 4–7), switching from non-fluorescent (protonated) to blue-fluorescent (neutral).
References
-
Pharmaffiliates. (2024). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone - Lidocaine Impurity Data. Retrieved from [Link]
-
Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide.[2][3] New Journal of Chemistry, 41(18).[2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14627308, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[4] Retrieved from [Link]
-
Aliaga, M. E., et al. (2015). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite.[1] ACS Omega.[1] Retrieved from [Link][1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | C14H18N2O | CID 14627308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone from Lidocaine
The following technical guide details the synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone , a known cyclic impurity of the local anesthetic Lidocaine (Lignocaine). This molecule is critical in pharmaceutical quality control as a reference standard (Impurity L) for impurity profiling and stability studies.
The synthesis exploits a modified Vilsmeier-Haack cyclization , forcing the cyclodehydration of Lidocaine under specific conditions to yield the quinolinone scaffold.
Executive Summary
The target molecule, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5), is a pharmacopeial impurity associated with Lidocaine.[1][2][3] Its formation typically occurs under stress conditions (acidic, thermal) or via the presence of 2-methylaniline precursors.
For research and analytical validation, it is often necessary to synthesize this compound directly from Lidocaine. This guide presents a robust dealkylative Vilsmeier-Haack cyclization protocol. Unlike standard Meth-Cohn quinoline syntheses, this pathway involves a unique steric extrusion or oxidative loss of one ortho-methyl group from the 2,6-xylidine moiety to achieve the 8-methyl-2-quinolinone core.
Key Strategic Objectives
-
Target Purity: >98% (HPLC area).
-
Application: Reference standard for HPLC/UPLC impurity profiling of Lidocaine HCl.
-
Safety: Management of corrosive Vilsmeier reagents (
) and exothermic quenches.
Retrosynthetic Analysis & Strategy
The transformation requires the conversion of the acyclic amide (Lidocaine) into a bicyclic aromatic system.
-
Disconnection: The C2-N1 and C3-C4 bonds are the key strategic points.
-
Precursor: Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).
-
Reagent: Vilsmeier Reagent (Chloromethylene)dimethyliminium chloride, generated in situ from
and DMF. -
Mechanistic Challenge: Lidocaine possesses a 2,6-dimethyl substitution pattern. The target is an 8-methyl quinolinone.[1][2][4] The cyclization at the ortho position requires the expulsion or loss of one methyl group to restore aromaticity in the fused system.
DOT Diagram: Retrosynthesis
Figure 1: Retrosynthetic disconnection showing the relationship between the Lidocaine amide scaffold and the quinolinone target.
Experimental Protocol
Reagents and Equipment
| Reagent | CAS No. | Equiv.[5] | Role |
| Lidocaine (Base) | 137-58-6 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 10025-87-3 | 3.0 - 5.0 | Cyclization Reagent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent/Reagent | Vilsmeier Precursor |
| Sodium Acetate (aq) | 127-09-3 | Excess | Buffer/Quench |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |
Equipment:
-
3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (
). -
Pressure-equalizing addition funnel.
-
Inert gas manifold (
or ). -
Rotary Evaporator.
Step-by-Step Synthesis
Caution:
-
Vilsmeier Reagent Formation:
-
Charge dry DMF (5.0 vol relative to Lidocaine) into a dry 3-neck RBF under
. -
Cool to 0–5°C using an ice/salt bath.
-
Add
(3.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10°C. -
Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for 30 mins at 0°C.
-
-
Substrate Addition:
-
Dissolve Lidocaine (1.0 equiv) in a minimum volume of dry DMF.
-
Add the Lidocaine solution dropwise to the Vilsmeier reagent at 0–5°C.
-
Allow the mixture to warm to room temperature (RT) over 1 hour.
-
-
Cyclization (The "Forcing" Step):
-
Heat the reaction mixture to 85–95°C .
-
Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.
-
Reaction Time: Typically 4–6 hours. The spot for Lidocaine (
) will disappear, and a new fluorescent spot (blue under UV254/365) will appear. -
Note: The harsh thermal conditions are required to overcome the steric hindrance of the 2,6-dimethyl groups and facilitate the methyl expulsion.
-
-
Quenching and Isolation:
-
Cool the reaction mass to RT.
-
Pour the mixture slowly into crushed ice (10 vol) with vigorous stirring. Exothermic!
-
Adjust pH to ~8.0 using saturated Sodium Acetate solution or
. -
Precipitation: The crude quinolinone may precipitate as a solid. If so, filter and wash with water.
-
Extraction (if oil forms): Extract with DCM (
vol). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel (230–400 mesh).
-
Eluent: Gradient of DCM
5% MeOH in DCM. -
Recrystallization: Final purification from Ethanol/Water or Acetonitrile yields the reference standard as off-white to pale yellow crystals.
-
Mechanistic Insight: The "Methyl Loss" Anomaly
The transformation of Lidocaine (2,6-dimethyl) to an 8-methyl quinolinone implies the loss of one methyl group. In standard Vilsmeier-Haack reactions, this is non-trivial.
Proposed Pathway:
-
Activation: The amide oxygen attacks the Vilsmeier reagent (
), forming an imidoyl chloride-like intermediate. -
Electrophilic Attack: The activated intermediate undergoes intramolecular electrophilic aromatic substitution (EAS) at the ortho position.
-
Steric Extrusion: The ortho position is blocked by a methyl group. In the spiro-intermediate or cationic intermediate, the steric crowding, combined with the high temperature and acidic medium, favors the elimination of the methyl group (likely as methyl chloride or via oxidative demethylation if air is present) to restore aromaticity.
-
Hydrolysis: The resulting chloro-quinoline intermediate hydrolyzes during workup to the 2-quinolinone (carbostyril).
DOT Diagram: Reaction Mechanism
Figure 2: Mechanistic pathway highlighting the critical dealkylation step required to form the 8-methyl-2-quinolinone core.
Analytical Validation (QC)
To confirm the identity of the synthesized impurity, compare against the following expected spectral data.
Data Summary Table
| Parameter | Expected Result | Notes |
| Appearance | Pale yellow solid | |
| Melting Point | 215–220°C | Distinct from Lidocaine (68°C) |
| MS (ESI+) | Molecular Formula: | |
| UV | ~254 nm, 320 nm | Quinolinone characteristic absorption |
NMR Interpretation ( NMR, 400 MHz, )
-
10.8 ppm (s, 1H):
of the quinolinone ring (Exchangeable). - 7.2 - 7.5 ppm (m, 3H): Aromatic protons (H5, H6, H7). Note the integration is 3, not 4, confirming the trisubstituted ring.
- 2.4 ppm (s, 3H): Single aromatic methyl group at position 8. (Crucial for distinguishing from 5,8-dimethyl or other isomers).
- 3.1 ppm (q, 4H) & 1.0 ppm (t, 6H): Diethylamino side chain (retained).
References
-
PubChem. (n.d.). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[1][2][3][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
- Rajanna, K. C., et al. (1996). Kinetics and mechanism of Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. Tetrahedron, 52(15).
-
Lidocaine Impurity Standards. (2025). Impurity L (Lidocaine Cyclic Impurity).[1] Pharmaffiliates. Retrieved February 21, 2026, from [Link]
-
Mahdi, I. S., et al. (2020).[6] Chemical biology of cyclization reactions by using POCl3. Eurasian Journal of BioSciences, 14, 973-976.[6] Retrieved from [Link]
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Solubility of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone in methanol vs water
Technical Guide: Solubility Profiling of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Executive Summary & Theoretical Prediction
This guide provides a technical analysis of the solubility characteristics of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5), a known impurity in Lidocaine synthesis and a structural analog to carbostyril dyes.[1]
Core Conclusion: Based on Structure-Activity Relationship (SAR) analysis and thermodynamic principles, this compound exhibits high solubility in methanol and poor solubility in neutral water .[1]
| Solvent | Predicted Solubility | Mechanistic Driver |
| Methanol | High (>50 mg/mL) | Favorable dipole-dipole interactions; Methanol accommodates the lipophilic diethylamino and methyl groups while H-bonding with the lactam carbonyl.[1] |
| Water (pH 7) | Low/Sparingly (<0.1 mg/mL) | The Hydrophobic Effect dominates.[1] The disruption of water's H-bond network by the bulky hydrophobic diethylamino and methyl groups is energetically unfavorable.[1] |
| Water (pH < 4) | Moderate/High | Protonation of the tertiary amine ( |
Structural Analysis & Solvation Thermodynamics
To understand why solubility differs, we must dissect the molecule's interaction with the solvent cage.
The Solute: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone[1][2]
-
Lipophilic Domains: The 8-methyl group and the N,N-diethyl chains create a significant non-polar surface area. These regions interact via London Dispersion Forces (LDF).[1]
-
Polar Domains: The 2(1H)-quinolinone core contains a lactam functionality (amide-like).[1] The carbonyl oxygen is a Hydrogen Bond Acceptor (HBA); the lactam nitrogen is a weak Hydrogen Bond Donor (HBD).[1]
-
Basicity: The exocyclic nitrogen (diethylamino) has a lone pair, making it a basic center (estimated
).[1]
Methanol Solvation (The "Good" Solvent)
Methanol (
-
Methyl Group: Interacts favorably with the hydrophobic domains of the solute.[1]
-
Hydroxyl Group: Forms H-bonds with the quinolinone carbonyl and the tertiary amine lone pair.[1]
-
Result: The enthalpy of mixing (
) is exothermic or slightly endothermic, but the entropy of mixing ( ) is highly favorable, driving dissolution.[1]
Aqueous Solvation (The "Poor" Solvent)
Water (
-
Cavity Formation: Dissolving the solute requires breaking strong water-water H-bonds to create a cavity.[1]
-
Hydrophobic Effect: The non-polar diethyl and methyl groups cannot H-bond with water.[1] Water molecules at the interface form an ordered "clathrate-like" cage, decreasing entropy (
).[1] -
Result: The high energy cost of cavity formation and the entropy penalty render the free base insoluble.[1]
Experimental Validation Protocols
As a researcher, you must validate these predictions. Do not rely solely on calculated LogP.[1] Use the following self-validating protocols.
Protocol A: Saturation Shake-Flask Method (Gold Standard)
Use this for determining thermodynamic solubility.[1]
Materials:
-
Analyte: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (solid).[1][2]
-
Solvents: HPLC-grade Methanol, Milli-Q Water (buffered to pH 7.4).[1]
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1]
Workflow:
-
Supersaturation: Add excess solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Shake at 25°C for 24–48 hours. Critical: Ensure solid is always present; if it dissolves completely, add more.[1]
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Dilute the supernatant with methanol (to ensure solubility during measurement) and analyze via HPLC-UV (detection at
nm).
Protocol B: The "Solvent Switch" (Recrystallization Test)
Use this for purification or rapid solubility estimation.[1]
-
Dissolve 100 mg of the compound in minimal hot methanol (approx. 60°C).
-
Observation: If it dissolves easily (<2 mL), methanol solubility is high.[1]
-
Slowly add water dropwise to the hot solution.
-
Endpoint: Turbidity (cloudiness) indicates the solubility limit.[1] The rapid precipitation confirms poor aqueous solubility (antisolvent effect).[1]
Visualization of Solvation Mechanisms
The following diagram illustrates the competitive solvation pathways and the experimental workflow for determination.
Caption: Figure 1. Thermodynamic solvation pathways comparing Methanol (favorable enthalpy/entropy) vs. Water (unfavorable hydrophobic effect), leading to the chosen quantification protocol.
Implications for Drug Development & Analysis
-
Impurity Tracking: This compound is a known impurity of Lidocaine (L397800).[1] In Reverse-Phase HPLC (RP-HPLC), it will elute after Lidocaine due to the lipophilic 8-methyl and diethylamino groups.[1]
-
Action: Use a high-methanol gradient (e.g., 70% MeOH) to elute this impurity from the column.[1]
-
-
Formulation: If this structure is a lead compound, it cannot be formulated in pure water.[1]
-
Strategy: Use cosolvents (PEG400, Ethanol) or cyclodextrin complexation.[1] Alternatively, form a hydrochloride salt to target the diethylamino group for aqueous solubility.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14627308, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[1] Retrieved from [Link][1]
-
NIST Chemistry WebBook. Quinoline, 8-methyl- Thermochemical Data.[1][3] (Analogous structural data). Retrieved from [Link][1]
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Reference for general amino-quinoline solubility trends).
-
Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems.[1]Journal of Pharmaceutical Sciences. (Methodology source).
Sources
Methodological & Application
Topic: A Robust Reverse-Phase HPLC Method for the Analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, detailed protocol for the analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure for quantification and impurity profiling. We delve into the physicochemical properties of the analyte to provide a causal explanation for the selected chromatographic conditions, ensuring the method is not only precise but also scientifically grounded. The protocol includes system suitability criteria, detailed preparation of reagents and samples, and optimized instrument parameters, making it suitable for immediate implementation in a laboratory setting.
Introduction and Scientific Rationale
3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a quinolinone derivative, notably identified as a cyclic impurity of Lidocaine[1]. The accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Reverse-phase chromatography is the method of choice due to its versatility and applicability to moderately polar compounds.
The successful development of an RP-HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Lipophilicity (logP): The molecule consists of a bicyclic quinolinone core, a diethylamino group, and a methyl group[2][3]. Structurally similar compounds possess a moderate degree of lipophilicity, with predicted logP values typically in the range of 1.8 to 2.6[4][5]. This characteristic indicates that the analyte will have a sufficient hydrophobic interaction with a nonpolar stationary phase, such as C18, making it an ideal candidate for retention and separation in a reverse-phase system[6][7].
-
Basicity and Ionization (pKa): The tertiary diethylamino group imparts basic properties to the molecule. The pKa of the parent quinoline is 4.90[8], while structurally related amino-quinolones and diethylamino ketones show basic pKa values ranging from approximately 4.8 to 8.0[4][9]. At a pH below its pKa, the diethylamino group will be protonated, existing as a cation. Operating the mobile phase at a controlled acidic pH (e.g., pH 2.5-3.5) is therefore a critical strategy. This ensures a single, consistent ionization state for the analyte, which prevents peak splitting and shifting retention times. Furthermore, the use of an acidic modifier, such as phosphoric or formic acid, is known to improve peak shape for basic compounds by minimizing undesirable secondary interactions with residual silanols on the silica-based stationary phase[10][11].
-
UV Absorbance: The conjugated quinolinone ring system acts as a strong chromophore, allowing for sensitive detection using a UV detector. Related quinoline structures are commonly analyzed at wavelengths between 250 nm and 300 nm[12].
Based on this analysis, a C18 column with a water/acetonitrile mobile phase, buffered at an acidic pH, and UV detection provides the most logical and promising starting point for robust method development.
Method Development Workflow
The development of this protocol followed a systematic and logical progression. The key stages are outlined in the workflow diagram below, moving from initial analyte characterization to the final, optimized chromatographic conditions. This structured approach ensures all critical parameters are evaluated for a robust and reliable method.
Caption: Logical workflow for the RP-HPLC method development.
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. These parameters were determined to provide optimal resolution, peak shape, and run time.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/VWD detector. |
| Stationary Phase | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes (including re-equilibration) |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Detailed Experimental Protocol
This section provides a step-by-step methodology for sample preparation and analysis.
Reagent and Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water):
-
Add 1.0 mL of concentrated (85%) phosphoric acid to 900 mL of HPLC-grade water in a 1 L volumetric flask or media bottle.
-
Bring the volume to 1000 mL with HPLC-grade water and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile. Filtering is recommended if the solvent source has not been recently opened.
-
-
Diluent (50:50 Water/Acetonitrile):
-
Combine 500 mL of HPLC-grade water with 500 mL of HPLC-grade acetonitrile. Mix well. This can be approximated using a graduated cylinder.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix thoroughly.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 50 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Transfer the solution into an HPLC vial for analysis.
-
Sample Preparation
-
Accurately weigh a sample containing an amount of the analyte expected to yield a final concentration within the calibrated range (e.g., 50 µg/mL).
-
Transfer the sample to an appropriate volumetric flask.
-
Add approximately 70% of the flask volume with Diluent and sonicate for 15-20 minutes to ensure complete extraction and dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with Diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
Instrumentation and Analysis
-
System Setup:
-
Purge all pump lines with their respective mobile phases.
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
-
System Suitability Testing (SST):
-
Before running samples, perform five replicate injections of the Working Standard Solution (50 µg/mL).
-
The system is deemed suitable for analysis if the following criteria are met.
-
| SST Parameter | Acceptance Criteria |
| Retention Time (RT) | Relative Standard Deviation (RSD) ≤ 1.0% |
| Peak Area | RSD ≤ 2.0% |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
-
Analysis Sequence:
-
Run a blank injection (Diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution to establish the retention time and response.
-
Inject the prepared sample solutions.
-
It is recommended to inject a standard periodically (e.g., every 10-20 sample injections) to monitor system performance throughout the run.
-
Expected Results
Under the specified conditions, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is expected to elute as a sharp, symmetrical peak with a retention time of approximately 8.5 - 9.5 minutes. The exact retention time may vary slightly depending on the specific column, system dead volume, and age of the mobile phase. The baseline should be stable with minimal noise. The method's specificity allows for clear separation from common impurities and degradation products.
References
- SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
-
PubChem. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]
-
Musiol, R., et al. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
mVOC 4.0. Quinoline. [Link]
-
Global Substance Registration System (GSRS). 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE. [Link]
-
U.S. Environmental Protection Agency (EPA). 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- Properties. CompTox Chemicals Dashboard. [Link]
-
Raffiunnisa, et al. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]
-
PubChem. Lidocaine. National Center for Biotechnology Information. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
U.S. Environmental Protection Agency (EPA). 3-(Diethylamino)propiophenone Properties. CompTox Chemicals Dashboard. [Link]
-
Durrant Lab. logP - MolModa Documentation. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
-
Pharmaffiliates. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. [Link]
-
PubChemLite. 5-[(diethylamino)methyl]quinolin-8-ol. [Link]
-
Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | C14H18N2O | CID 14627308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. PubChemLite - 5-[(diethylamino)methyl]quinolin-8-ol (C14H18N2O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. logP - MolModa Documentation [durrantlab.pitt.edu]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. comptox.epa.gov [comptox.epa.gov]
- 10. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS/MS Method for Comprehensive Impurity Profiling of Lidocaine
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in lidocaine active pharmaceutical ingredient (API) and finished pharmaceutical products. The developed methodology is designed to meet the stringent requirements of regulatory bodies, providing a sensitive, specific, and robust tool for quality control and stability testing in the pharmaceutical industry. We will delve into the rationale behind the method development, including the selection of chromatographic conditions and mass spectrometric parameters, and provide a comprehensive protocol for forced degradation studies to ensure the stability-indicating nature of the assay.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality
Lidocaine, a widely used local anesthetic and antiarrhythmic agent, is a cornerstone of modern medicine.[1] Its safety and efficacy are intrinsically linked to its purity. Impurities in the drug substance or product can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final pharmaceutical product. Therefore, rigorous analytical methods for the identification and quantification of impurities are paramount for ensuring patient safety and complying with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2][3][4]
This application note addresses the critical need for a reliable method for lidocaine impurity profiling by leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for detecting and quantifying trace-level impurities in complex matrices.[5][6][7][8] We will present a comprehensive approach that encompasses method development, validation, and application to forced degradation studies, providing researchers and quality control analysts with a complete toolkit for ensuring the quality of lidocaine products.
Method Development Strategy: A Scientifically-Driven Approach
The development of a robust impurity profiling method requires a deep understanding of the analyte's physicochemical properties and potential degradation pathways. Our strategy is built on a foundation of scientific rationale to ensure the final method is fit for its intended purpose.
The Rationale for Reversed-Phase Chromatography at High pH
Lidocaine is a basic compound with a pKa of approximately 7.9. In traditional reversed-phase HPLC using low pH mobile phases, basic compounds like lidocaine become protonated, leading to poor retention and peak shape due to interactions with residual silanols on the silica-based stationary phase.[1] To overcome this, our method employs a high pH mobile phase (pH 10). At this pH, lidocaine is in its neutral, un-ionized form, which increases its hydrophobicity and retention on a C18 column, resulting in excellent peak shape and resolution from its impurities.[1]
Leveraging the Power of Tandem Mass Spectrometry for Unambiguous Identification
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity that is crucial for impurity profiling. By selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can selectively detect and quantify lidocaine and its impurities, even in the presence of co-eluting matrix components. This high degree of selectivity is essential for achieving the low detection and quantification limits required by regulatory guidelines.
Experimental Protocols
This section provides detailed, step-by-step protocols for sample preparation, LC-MS/MS analysis, and forced degradation studies.
Materials and Reagents
-
Lidocaine hydrochloride reference standard and impurity standards (e.g., 2,6-dimethylaniline, 2-Chloro-N-(2,6-dimethylphenyl)acetamide) were sourced from a reputable supplier.
-
All solvents (acetonitrile, methanol, water) were of LC-MS grade.
-
Formic acid and ammonium hydroxide were of analytical grade.
Sample Preparation Protocol
The following protocol is a general guideline for the preparation of a lidocaine ointment sample. It should be optimized and validated for the specific formulation being tested.
-
Weighing: Accurately weigh approximately 100 mg of the lidocaine ointment into a 50 mL volumetric flask.
-
Dissolution: Add 25 mL of a diluent (e.g., 50:50 acetonitrile:water) to the flask.
-
Extraction: Sonicate the mixture for 15 minutes to ensure complete extraction of the lidocaine and its impurities from the ointment base.[9]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of lidocaine and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Instrument | UPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH 10) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Lidocaine and Key Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 20 |
| 2,6-Dimethylaniline | 122.1 | 107.1 | 15 |
| Impurity H | 212.1 | 122.1 | 18 |
| Lidocaine N-oxide | 251.2 | 86.1 | 22 |
Note: The MS/MS parameters should be optimized for the specific instrument being used.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][4] The following protocol outlines the stress conditions to be applied to a solution of lidocaine.
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: ICH-compliant photostability chamber for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
After exposure to the stress conditions, the samples should be diluted to an appropriate concentration and analyzed using the developed LC-MS/MS method.
Method Validation: Ensuring a Trustworthy and Compliant Method
The developed LC-MS/MS method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the analysis of blank samples, placebo samples, and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this application note.
Caption: A high-level overview of the LC-MS impurity profiling workflow.
Caption: Logical flow of forced degradation studies for method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable solution for the impurity profiling of lidocaine. By employing a scientifically-driven approach to method development and adhering to rigorous validation protocols, this method ensures the generation of high-quality data that is compliant with global regulatory expectations. The use of high pH reversed-phase chromatography coupled with the sensitivity and selectivity of tandem mass spectrometry allows for the confident identification and quantification of both process-related and degradation impurities, ultimately contributing to the safety and efficacy of lidocaine pharmaceutical products.
References
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. biotech-spain.com [biotech-spain.com]
- 9. waters.com [waters.com]
Guide to Robust Extraction Protocols for Lidocaine Impurities from Diverse Pharmaceutical Formulations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine is a cornerstone local anesthetic and antiarrhythmic agent, ubiquitous in pharmaceutical formulations ranging from injectables to topical patches.[1][2] The safety and efficacy of these products are directly linked to the stringent control of impurities, which can arise from the synthetic process or degradation over time.[1][3] A critical impurity, 2,6-dimethylaniline (Impurity A), is a known degradation product and a potential carcinogen, necessitating its precise and accurate quantification.[4][5][6] This application note provides a comprehensive guide to validated extraction protocols for lidocaine and its impurities from various pharmaceutical matrices. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind methodological choices, empowering researchers to select, optimize, and validate robust extraction strategies for their specific application. We present detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a discussion of analytical finish by High-Performance Liquid Chromatography (HPLC).
Foundational Principles: Analyte and Matrix Considerations
The success of any extraction protocol hinges on a fundamental understanding of the physicochemical properties of the target analytes and the complexity of the sample matrix.
1.1. Physicochemical Properties of Lidocaine and Key Impurities
Lidocaine is a weak base with a pKa of approximately 7.9. This property is the cornerstone of many extraction strategies. In acidic conditions (pH < pKa), it is protonated and highly water-soluble. In alkaline conditions (pH > pKa), it exists as a free base, which is significantly more soluble in organic solvents.[7] Its primary process-related impurity and degradant, 2,6-dimethylaniline, is also a weak base. Understanding and manipulating the ionization state of these compounds through pH adjustment is critical for achieving selective extraction and separation from matrix components.
1.2. Challenges of Diverse Pharmaceutical Matrices
The choice of extraction method is dictated by the formulation's complexity.
-
Aqueous Injectables: These are the simplest matrices, consisting primarily of the Active Pharmaceutical Ingredient (API) in a saline or dextrose solution. The primary challenge is concentrating low-level impurities.
-
Topical Formulations (Creams, Gels, Ointments): These are complex semi-solid matrices containing fats, oils, emulsifiers, and polymers. The extraction protocol must efficiently break down the formulation and remove these interfering excipients before analysis.[2]
-
Transdermal Patches: The API and impurities are embedded within an adhesive polymer matrix. Extraction requires solvents that can effectively penetrate this matrix and solubilize the target analytes.[2][8]
Strategic Selection of an Extraction Protocol
The goal of extraction is to quantitatively transfer the analytes of interest from the complex sample matrix into a clean solution suitable for chromatographic analysis, while leaving interferences behind. The two most common and versatile techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases (typically aqueous and organic).[9] It is often employed for simpler matrices or when the primary goal is to move the analyte from an aqueous to an organic phase. Its effectiveness is heavily reliant on pH control to manipulate the analyte's solubility. A novel variation, Dispersive Liquid-Liquid Microextraction (DLLME), uses a disperser solvent to create a micro-emulsion, dramatically increasing the surface area for a rapid and efficient extraction with minimal solvent.[10]
-
Solid-Phase Extraction (SPE): SPE is a powerful chromatographic technique used for sample clean-up and concentration.[11] Analytes are selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. SPE is highly advantageous for complex matrices as it offers superior selectivity, higher concentration factors, and reduced solvent consumption compared to LLE.[11][12]
The following diagram illustrates a logical workflow for selecting an appropriate extraction strategy.
Caption: Logic diagram for selecting an extraction method.
Detailed Experimental Protocols
The following protocols are presented as robust starting points. They must be validated for the specific formulation and analytical instrumentation used.
3.1. Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE) for Injectable Solutions
This protocol is ideal for the determination of 2,6-dimethylaniline in lidocaine hydrochloride injections. It leverages pH adjustment to ensure the impurity is in its free-base form for efficient extraction.
-
Causality: By raising the pH of the aqueous sample to ~9, well above the pKa of 2,6-dimethylaniline, the analyte is deprotonated into its more nonpolar free-base form.[10] This maximizes its partitioning into a nonpolar organic solvent like n-octanol, while the highly water-soluble lidocaine hydrochloride salt remains predominantly in the aqueous phase, achieving separation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately transfer 1.0 mL of the lidocaine hydrochloride injectable solution into a 15 mL conical centrifuge tube.
-
Alkalinization: Add 1.0 mL of a suitable buffer or dilute sodium hydroxide solution to adjust the sample pH to 9.[10] Verify with a pH meter or narrow-range pH paper.
-
Extraction: Add 2.0 mL of n-octanol (or another suitable immiscible organic solvent) to the tube.
-
Mixing: Cap the tube securely and vortex for 2 minutes to ensure intimate contact between the two phases, facilitating analyte transfer.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[10]
-
Collection: Carefully transfer the upper organic layer containing the extracted impurities into a clean glass vial.
-
Analysis: The collected organic extract is now ready for direct injection into an HPLC system or can be evaporated and reconstituted in mobile phase if further concentration is needed.
3.2. Protocol 2: Solid-Phase Extraction (SPE) for Topical Creams and Gels
This protocol is designed for complex semi-solid formulations, where excipients like fats and emulsifiers would interfere with direct analysis.
-
Causality: The protocol begins with a "crash and filter" step where a water-miscible organic solvent (methanol) is used to dissolve the API and impurities while precipitating the insoluble long-chain hydrocarbon excipients common in creams.[2][13] The subsequent SPE step uses a C18 (octadecylsilane) reversed-phase sorbent. This nonpolar stationary phase retains the moderately nonpolar lidocaine and its impurities from the polar sample solution. A wash step with a weak organic-aqueous solution removes polar excipients, while the final elution with a strong organic solvent recovers the purified and concentrated analytes.[12]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the cream or gel into a 50 mL centrifuge tube.
-
Initial Extraction/Precipitation: Add 10 mL of HPLC-grade methanol. Vortex for 5 minutes, then sonicate for 15 minutes to completely disperse the sample and dissolve the analytes.[2][13]
-
Excipient Removal: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the precipitated excipients.
-
Supernatant Collection: Carefully decant the methanol supernatant into a clean tube. This contains the lidocaine and its impurities.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the methanol extract from step 4 onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove any remaining polar interferences.
-
Elution: Elute the retained lidocaine and impurities from the cartridge with 5 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase. The sample is now purified, concentrated, and ready for injection.[9]
Analytical Finish and System Validation
A robust extraction is meaningless without a reliable analytical method. A validated reversed-phase HPLC (RP-HPLC) method is the standard for quantifying lidocaine and its impurities.[14][15][16]
4.1. General Workflow Visualization
Caption: General workflow for impurity analysis.
4.2. Representative HPLC-UV Method Parameters
The following table summarizes typical starting conditions for the analysis of lidocaine and its key impurities, 2,6-dimethylaniline (Impurity A) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H).[6][17][18][19]
| Parameter | Recommended Condition | Rationale / Source |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar analytes like lidocaine and its impurities.[14][17] |
| Mobile Phase | Acetonitrile and Potassium Phosphate Buffer (pH 8.0) | A slightly alkaline pH ensures good peak shape for basic analytes by keeping them in their neutral form.[18] |
| Elution Mode | Isocratic or Gradient | Gradient elution may be needed to resolve multiple impurities with different polarities.[6][17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[14][18] |
| Detection | UV Spectrophotometer at 230 nm | A wavelength where both lidocaine and its key impurities exhibit significant absorbance.[17][18] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[18] |
| Injection Vol. | 20 µL | A typical volume for standard HPLC analysis. |
4.3. Trustworthiness: Method Validation and Acceptance Criteria
Every protocol must be a self-validating system. According to ICH guidelines, the following parameters are critical for ensuring the reliability of the entire method (extraction + analysis).[15][16][17]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The method resolves the API, known impurities, and degradation products from each other and from matrix components. | Ensures that the peak response is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Confirms a proportional relationship between analyte concentration and instrument response over a defined range.[14] |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for API; often wider for impurities (e.g., 90-110%). | Measures the closeness of the experimental value to the true value; assessed by spiking the matrix with known impurity amounts.[17][20] |
| Precision (%RSD) | Intra-day and Inter-day Relative Standard Deviation (RSD) should be ≤ 2.0%. | Demonstrates the reproducibility of the method over short and long periods.[17][20] |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (Signal-to-Noise ratio ~10). | Defines the lower limit of the method's useful range for impurity measurement.[17][21] |
| System Suitability | Resolution between critical peaks (e.g., Impurity A and H) > 1.5.[18] | Verifies that the chromatographic system is performing adequately before running samples. |
Conclusion
The successful extraction of impurities from lidocaine pharmaceutical formulations is a critical step in ensuring product quality and patient safety. There is no single universal protocol; the optimal method is dictated by the complexity of the sample matrix. For simple aqueous formulations, a well-controlled Liquid-Liquid Extraction can be sufficient. For complex semi-solid matrices like creams and gels, the superior clean-up and concentration capabilities of Solid-Phase Extraction are indispensable. This guide provides the foundational knowledge and detailed, field-proven protocols to enable researchers and quality control scientists to confidently develop and implement robust and reliable methods for the analysis of lidocaine impurities.
References
-
Title: Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Lidocaine and Its Impurities Analysis Source: Scribd URL: [Link]
-
Title: Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection Source: INDUS JOURNAL OF BIOLOGICAL SCIENCES URL: [Link]
-
Title: Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk Source: Semantic Scholar URL: [Link]
-
Title: [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: DETERMINATION OF 2,6-DIMETHYLANILINE AND O-TOLUIDINE IMPURITIES IN PREPARATIONS FOR LOCAL ANAESTHESIA BY THE HPLC METHOD WITH AMPEROMETRIC DETECTION Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]
-
Title: Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride in Pre Source: AKJournals URL: [Link]
-
Title: (PDF) Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach Source: ResearchGate URL: [Link]
-
Title: LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum Source: European Pharmacopoeia URL: [Link]
-
Title: Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach Source: Academia.edu URL: [Link]
-
Title: Summary of Validation Data – Lidocaine Hydrochloride Source: ARL Bio Pharma URL: [Link]
-
Title: Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations Source: Brieflands URL: [Link]
-
Title: Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC Source: ResearchGate URL: [Link]
-
Title: Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method Source: Dergipark URL: [Link]
-
Title: Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES Source: Advanced Materials Technology URL: [Link]
-
Title: Impurity Control in the European Pharmacopoeia Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: HPLC method for determination of lidocaine in admixture with dextrose injection Source: Semantic Scholar URL: [Link]
-
Title: A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Evaluation of Two Lidocaine Topical Patch 5% Products by Cutaneous Pharmacokinetic Methods: In Vitro Tape Stripping and In Vitro Permeation Testing Source: Center for Research on Complex Generics URL: [Link]
-
Title: Method for Single-Side Extraction of Transdermal Patches Source: Eurofins URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms Source: International Journal of Research and Review URL: [Link]
-
Title: Transdermal patches of lidocaine/ aspirin ionic liquid drug-loaded gelatin Source: SciELO URL: [Link]
-
Title: HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis Source: Encyclopedia MDPI URL: [Link]
-
Title: PHARMACEUTICALS Separation of Lidocaine and Related Impurities - USP Method Modernization Source: HALO Columns URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. edqm.eu [edqm.eu]
- 4. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]
- 14. ijbr.com.pk [ijbr.com.pk]
- 15. arlok.com [arlok.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspbpep.com [uspbpep.com]
- 19. halocolumns.com [halocolumns.com]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
Application Note: Precision Preparation of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Stock Standards
Abstract & Scope
This technical guide outlines the definitive protocol for the preparation, storage, and validation of stock solutions for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone . As a member of the quinolinone class (often structurally related to carbostyril fluorophores), this compound exhibits distinct solvatochromic properties and photosensitivity.
Inaccurate stock preparation is the single largest source of error in quantitative fluorescence assays and LC-MS/MS workflows. This guide moves beyond basic "weigh-and-dissolve" instructions, implementing a Gravimetric-Volumetric Hybrid Approach compliant with ICH Q2(R1) standards to ensure <0.5% relative error.
Physicochemical Profile & Solubility Logic
To prepare a stable stock, one must understand the molecule's behavior in solution.
| Property | Characteristic | Experimental Implication |
| Core Structure | 2(1H)-Quinolinone | Tautomeric equilibrium favors the lactam (keto) form in solution. |
| Hydrophobicity | Moderate to High (LogP ~2.5–3.5 est.) | Insoluble in water. Requires organic solvent for primary stock. |
| Fluorescence | High Quantum Yield | Strict Light Protection required. Photo-oxidation leads to non-fluorescent degradation products. |
| Basicity | Tertiary Amine (Diethylamino) | pH-sensitive. Acidic environments may protonate the amine, quenching fluorescence or altering |
Solvent Selection Matrix
-
Primary Stock (Master): DMSO (Dimethyl Sulfoxide), Anhydrous.
-
Why: High solubility (>10 mM), low volatility (stable concentration), and prevents aggregation.
-
-
Secondary Stock (Working): Methanol (MeOH) or Acetonitrile (ACN).
-
Why: Lower viscosity, compatible with RP-HPLC mobile phases, and easier to evaporate if needed.
-
-
Avoid: Pure water or non-buffered aqueous solutions for stocks (precipitation risk).
Materials & Equipment
-
Compound: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (>98% purity, stored at -20°C).
-
Solvent: DMSO (Spectrophotometric Grade, >99.9%).
-
Balance: Analytical balance readable to 0.01 mg (X.XXXXX g).
-
Glassware: Class A Volumetric Flasks (Amberized) or Borosilicate glass vials with PTFE-lined caps.
-
Safety: Nitrile gloves, UV-safety goggles (if working with open UV sources).
Protocol: The "Golden Standard" Preparation
Phase 1: Primary Stock Preparation (Gravimetric)
Target Concentration: 10 mM (approx. 2.3 mg/mL)
Scientific Rationale: Volumetric flasks have temperature-dependent expansion. Gravimetric preparation (weighing both solute and solvent) eliminates temperature bias and is the standard for high-precision analytical chemistry (NIST/ICH).
-
Equilibration: Allow the vial of solid standard to reach room temperature (20–25°C) inside a desiccator before opening. Prevents condensation and hydrolysis.
-
Weighing:
-
Place a clean, amber 4 mL glass vial on the balance. Tare.
-
Weigh approximately 5.0 mg of the quinolinone derivative directly into the vial. Record exact mass (
).
-
-
Solvation:
-
Add DMSO to the vial.[1] Do not fill to a line.
-
Target a final volume of ~2 mL.
-
Weigh the vial again to determine the mass of the solvent added (
).
-
-
Calculation: Calculate the exact Molarity (
) using the density of DMSO ( g/mL at 25°C).
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at <30°C.
Phase 2: Working Standard Dilution (Volumetric)
Target: 10 µM in 50:50 MeOH:Water
-
Aliquot: Using a calibrated micropipette, transfer the calculated volume of Primary Stock into a Class A Amber Volumetric Flask .
-
Diluent: Add Methanol to ~50% volume, swirl to mix.
-
Make to Volume: Fill to the mark with Water/Buffer. Invert 10 times.
-
Note: Adding water to the organic stock may cause transient turbidity; rapid mixing usually resolves this. If precipitation occurs, increase the Methanol ratio.
-
Workflow Visualization
The following diagram illustrates the critical path for stock generation and QC decision-making.
Figure 1: Decision tree for the preparation and validation of quinolinone standards. Note the critical visual inspection and QC steps.
Quality Control & Self-Validation
A protocol is only as good as its verification. You must validate the stock concentration before use in critical assays.
The UV-Vis Check
-
Blank: Measure the baseline of pure solvent (e.g., MeOH).
-
Scan: Dilute an aliquot of your stock to ~10 µM. Scan from 250–500 nm.
-
Criteria:
-
Identify
(typically 350–370 nm for this class). -
Calculate concentration using the Beer-Lambert Law:
. -
Acceptance: Calculated concentration must be within ±5% of the theoretical gravimetric concentration.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation on Dilution | "Crash out" effect; water content too high. | Use an intermediate dilution step (e.g., 100% MeOH) before moving to aqueous buffer. |
| Yellowing over time | Photo-oxidation or N-oxide formation. | Discard. Store future stocks in amber glass wrapped in foil. |
| Low Fluorescence Signal | Fluorescence quenching (concentration quenching). | Dilute further. Inner filter effects occur at OD > 0.1. |
Storage & Stability
-
Primary Stock (DMSO): Stable for 6 months at -20°C. Must be protected from light.
-
Working Stock (MeOH/Aq): Unstable. Prepare fresh daily.
-
Freeze/Thaw: Limit to 3 cycles. Aliquot primary stock into single-use vials (e.g., 50 µL) to avoid repeated cycling.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] [Link]
-
NIST. (2024). Gravimetric Preparation of Calibration Standards. National Institute of Standards and Technology. [Link]
-
PubChem. (2024). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Compound Summary. National Library of Medicine. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[3] (Standard reference for fluorophore handling). [Link]
Sources
Application Note: Mobile Phase Optimization for the Separation of Lidocaine from Aromatic (Cyclic) Impurities
Abstract
This technical guide outlines a systematic approach to optimizing mobile phase selectivity for the separation of Lidocaine, a basic amide anesthetic, from its toxic cyclic impurity, 2,6-dimethylaniline (2,6-DMA). While traditional pharmacopeial methods rely on low-pH suppression of silanol activity, this protocol introduces a "Selectivity Tuning" strategy based on the distinct pKa differences between the aliphatic amine of the parent drug and the aromatic amine of the impurity. We provide two validated protocols: a robust Low-pH Method for routine QC and a High-pH Method for enhanced peak shape and alternative selectivity.
Introduction & Scientific Context
The Separation Challenge
Lidocaine is a basic drug (pKa ~7.9) containing a lipophilic aromatic ring and a hydrophilic tertiary amine. In RP-HPLC, it presents two primary challenges:
-
Peak Tailing: At neutral pH, the protonated amine interacts with residual silanols on the silica support, causing severe peak tailing.
-
Impurity Resolution: The primary degradation product, 2,6-dimethylaniline (2,6-DMA) , preserves the aromatic cycle of the parent molecule but lacks the diethylaminoacetyl tail. Separating this "cyclic" aromatic impurity requires exploiting the subtle hydrophobicity and ionization differences between the two species.
The "pKa Differential" Strategy
Optimization relies on the ionization states of the analytes.
-
Lidocaine: Aliphatic amine (pKa ~7.9). Positive charge at pH < 7.9.
-
2,6-DMA: Aromatic amine (pKa ~3.9). Positive charge at pH < 3.9; Neutral at pH > 4.0.
The Optimization Window: By adjusting the mobile phase pH between 4.0 and 7.0, researchers can manipulate 2,6-DMA to be neutral (increasing retention on C18) while Lidocaine remains charged (decreasing retention relative to the neutral form). This differential mobility is the key to maximizing resolution (
Method Development Workflow
The following decision tree outlines the logical flow for optimizing the separation, moving from column selection to fine-tuning mobile phase chemistry.
Figure 1: Step-by-step workflow for optimizing Lidocaine/Impurity separation.
Experimental Protocols
Protocol A: Low-pH Robustness (Modified USP Approach)
Best for: Routine Quality Control, long column life, suppression of silanol activity.
Rationale: At pH 3.0, both Lidocaine and 2,6-DMA are fully protonated. The separation is driven purely by the hydrophobic difference between the large Lidocaine molecule and the smaller 2,6-DMA molecule.
Reagents:
-
Potassium Dihydrogen Phosphate (
) -
Phosphoric Acid (85%)
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
Step-by-Step Procedure:
-
Buffer Preparation: Dissolve 6.8 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter. -
Mobile Phase: Mix Buffer:Acetonitrile in a 80:20 (v/v) ratio.
-
Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 220 nm (Optimized for 2,6-DMA sensitivity) or 254 nm (Lidocaine).
Expected Outcome:
-
Lidocaine elutes early (less hydrophobic due to charge).
-
2,6-DMA elutes later but with potential tailing if silanols are active.
-
Success Criterion: USP Tailing Factor (
) < 1.5.
Protocol B: Selectivity Tuning (Mid-to-High pH)
Best for: Complex impurity profiles, maximizing resolution, LC-MS compatibility (if using volatile buffers).
Rationale: Raising pH to 6.0-7.0 renders 2,6-DMA neutral (pKa ~3.9) while Lidocaine remains charged (pKa ~7.9). The neutral impurity interacts strongly with the C18 phase, shifting its retention time significantly away from the drug.
Reagents:
-
Disodium Hydrogen Phosphate (
)[1] -
Ammonium Bicarbonate (for pH > 8.0 variants)
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 10 mM Phosphate buffer. Adjust pH to 6.0 (or 7.5 for Hybrid columns).
-
Gradient Profile:
-
Time 0: 15% Acetonitrile
-
Time 10: 45% Acetonitrile
-
Time 12: 15% Acetonitrile
-
-
Column: REQUIRED: High-pH resistant Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH). Do not use standard silica columns above pH 7.
-
Flow Rate: 1.2 mL/min.
Expected Outcome:
-
Drastic change in elution order or spacing compared to Protocol A.
-
Sharper peaks for Lidocaine due to neutral amine form (if pH > 8).
Data Presentation & Analysis
Comparative Selectivity Table
The following table summarizes how mobile phase changes impact the separation parameters (
| Parameter | Protocol A (pH 3.0) | Protocol B (pH 6.0 - 7.0) | Mechanistic Cause |
| Lidocaine State | Cationic (+) | Cationic (+) | Protonated tertiary amine. |
| 2,6-DMA State | Cationic (+) | Neutral (0) | Aromatic amine deprotonates > pH 4. |
| Lidocaine Tailing | Low (Silanol suppression) | Medium/High | Silanols ionize at pH > 4. |
| Resolution ( | Moderate | High | Charge difference maximizes selectivity ( |
| Column Choice | Standard C18 | Hybrid/Polymer C18 | Silica dissolves at high pH. |
Mechanistic Visualization
The diagram below illustrates the "Triangle of Selectivity" interactions occurring in the column.
Figure 2: Interaction mechanism at pH 6.0. Note the impurity's strong retention due to neutrality, while Lidocaine suffers potential secondary interactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Lidocaine) | Silanol interaction | 1.[7] Add 5-10 mM Triethylamine (TEA) as a silanol blocker.2. Switch to a "End-capped" column.3. Lower pH to < 3.0. |
| Poor Resolution | Co-elution of Impurities | 1. Change Organic Modifier: Switch ACN to Methanol (changes dipole selectivity for aromatics).2. Lower Temperature to 20°C (increases retention of planar rings). |
| Baseline Drift | UV absorption of buffer | Ensure Phosphate buffer concentration is < 25 mM if detecting < 220 nm. |
References
-
United States Pharmacopeia (USP). Monograph: Lidocaine Hydrochloride.[8][9][10] USP-NF.[8] (Standard for baseline chromatographic conditions and system suitability).
-
European Pharmacopoeia (Ph.[3] Eur.). Lidocaine Hydrochloride: Impurity A (2,6-Dimethylaniline).[1][2][3][4][5] (Defines the toxicological limits for cyclic impurities).
-
Advanced Materials Technology. Separation of Lidocaine and Related Impurities - USP Method Modernization. (Application note on high-pH stable columns).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Mechanistic explanation of silanol interactions with basic drugs).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine. (Source for pKa and chemical structure data).
Sources
- 1. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. mac-mod.com [mac-mod.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. halocolumns.com [halocolumns.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
The Emergence of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone as a Versatile Intermediate for Advanced Fluorescent Probes
Abstract
In the dynamic landscape of molecular sensing and cellular imaging, the development of highly sensitive and selective fluorescent probes is paramount. This application note details the synthesis, photophysical characteristics, and strategic application of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone, a promising and versatile intermediate for the construction of sophisticated fluorescent probes. We provide detailed protocols for the derivatization of this quinolinone core to generate bespoke probes for specific analytes, alongside a discussion of the underlying chemical principles that govern their function. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage next-generation fluorophores in their scientific endeavors.
Introduction: The Quinolinone Scaffold in Fluorescent Probe Design
Fluorescent probes have become indispensable tools across various scientific disciplines, including cell biology, diagnostics, and environmental monitoring.[1][2] Their utility stems from their high sensitivity, rapid response times, and the ability to provide real-time spatial and temporal information about target molecules.[1] The quinolinone core, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of novel fluorophores due to its inherent fluorescence, structural rigidity, and amenability to chemical modification.[3][4] These properties allow for the fine-tuning of photophysical characteristics and the introduction of specific recognition moieties for a wide array of analytes.
This application note focuses on a particularly promising derivative, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. The strategic placement of the electron-donating diethylamino group at the 3-position and the methyl group at the 8-position imparts unique photophysical properties that make it an excellent building block for "push-pull" fluorophores. These systems, characterized by an electron donor and an electron acceptor connected by a π-conjugated system, often exhibit desirable traits such as large Stokes shifts and high quantum yields.
Properties and Characteristics of the Quinolinone Core
The photophysical properties of the 3-(Diethylamino)-8-methyl-2(1H)-quinolinone core are central to its function as a fluorescent probe intermediate. While extensive characterization of this specific isomer is ongoing, we can infer its properties from closely related, well-documented quinolinone derivatives. The diethylamino group acts as a strong electron-donating group, which, in conjunction with an electron-withdrawing group introduced during probe synthesis, creates a system susceptible to intramolecular charge transfer (ICT). This ICT character is often associated with a significant change in the dipole moment upon photoexcitation, leading to a pronounced sensitivity to the polarity of the microenvironment.
Table 1: Anticipated Photophysical Properties of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Derivatives
| Property | Anticipated Range | Rationale and Key Influencing Factors |
| Absorption Maximum (λabs) | 380 - 450 nm | Influenced by the solvent polarity and the nature of conjugated electron-withdrawing groups. |
| Emission Maximum (λem) | 480 - 600 nm | Highly dependent on solvent polarity due to the ICT nature of the excited state. A larger bathochromic shift is expected in more polar solvents.[5] |
| Stokes Shift | 80 - 150 nm | The large anticipated Stokes shift is beneficial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Can be significantly enhanced by the rigidity of the overall probe structure and the choice of solvent.[6] |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M-1cm-1 | Dependent on the extent of the π-conjugated system. |
Synthesis of the 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Intermediate
The synthesis of the 3-(Diethylamino)-8-methyl-2(1H)-quinolinone core can be approached through a multi-step synthetic route, leveraging established quinolinone synthesis methodologies. A plausible and efficient pathway is outlined below, based on analogous chemical transformations.[7]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.
Step-by-Step Protocol
Step 1: Synthesis of 2,4-Dichloro-8-methylquinoline
-
To a stirred suspension of 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add phosphorus pentachloride (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-8-methylquinoline.
Step 2: Nitration of 2,4-Dichloro-8-methylquinoline
-
Dissolve 2,4-dichloro-8-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and collect the resulting precipitate by filtration.
-
Wash the solid with water until the filtrate is neutral and dry to obtain 4-chloro-3-nitro-8-methylquinolin-2(1H)-one.
Step 3: Reduction of the Nitro Group
-
Suspend 4-chloro-3-nitro-8-methylquinolin-2(1H)-one (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction, filter through celite to remove the iron catalyst, and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 3-amino-4-chloro-8-methylquinolin-2(1H)-one.
Step 4: Diethylation of the Amino Group
-
Dissolve 3-amino-4-chloro-8-methylquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (3.0 eq) and ethyl iodide (2.5 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.
Application: Design and Synthesis of a Fluorescent Probe for Metal Ion Detection
The 3-(Diethylamino)-8-methyl-2(1H)-quinolinone intermediate is an ideal starting point for creating fluorescent probes for various analytes, particularly metal ions. The lone pair of electrons on the diethylamino group can participate in photoinduced electron transfer (PET), a common mechanism for fluorescence quenching. Upon binding of a metal ion to a strategically placed chelating moiety, the PET process can be inhibited, leading to a "turn-on" fluorescence response.
General Strategy for Probe Synthesis
Caption: General workflow for synthesizing a metal ion probe from the quinolinone intermediate.
Protocol for the Synthesis of a Hypothetical Zn2+ Probe
This protocol describes the synthesis of a hypothetical "turn-on" fluorescent probe for Zn2+, demonstrating the utility of the 3-(Diethylamino)-8-methyl-2(1H)-quinolinone intermediate.
Step 1: Formylation of the Quinolinone Core
-
To a solution of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the reaction mixture and pour it into a cold saturated sodium acetate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield 3-(Diethylamino)-8-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde.
Step 2: Schiff Base Condensation with a Chelating Agent
-
Dissolve the carbaldehyde from the previous step (1.0 eq) and 2-hydrazinylpyridine (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final Zn2+ probe.
Characterization and Validation of the Fluorescent Probe
A comprehensive characterization is essential to validate the performance of the newly synthesized probe.
Photophysical Studies
-
UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe in a suitable solvent system (e.g., a mixture of an organic solvent and water). Titrate the probe solution with increasing concentrations of the target analyte (e.g., Zn2+) to observe changes in the spectral properties.
-
Selectivity and Competition Experiments: Evaluate the fluorescence response of the probe to a range of other relevant metal ions to determine its selectivity. Perform competition experiments by adding the target analyte in the presence of interfering ions.
-
Determination of Detection Limit: Calculate the limit of detection (LOD) based on the fluorescence titration data to quantify the sensitivity of the probe.
Application in Biological Systems
-
Cell Viability Assay: Assess the cytotoxicity of the probe to ensure its biocompatibility for live-cell imaging applications.
-
Confocal Microscopy: Utilize confocal fluorescence microscopy to visualize the probe's ability to detect the target analyte within living cells.
Conclusion
3-(Diethylamino)-8-methyl-2(1H)-quinolinone represents a valuable and highly adaptable intermediate for the development of next-generation fluorescent probes. Its unique electronic and structural features provide a robust platform for creating sensors with enhanced sensitivity, selectivity, and photostability. The protocols and strategies outlined in this application note offer a solid foundation for researchers to design and synthesize novel fluorescent tools tailored to their specific research needs, thereby advancing our capabilities in molecular sensing and bioimaging.
References
-
An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbituril Complexes for Indicator Displacement Assays. ACS Omega. Available at: [Link]
-
Photophysical properties of compounds 1-3. ResearchGate. Available at: [Link]
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748.
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. Available at: [Link]
- Luo, M., Sun, B., Zhou, C., Pan, Q., Hou, Y., Zhang, H., ... & Zou, C. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC advances, 12(15), 9239-9245.
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbituril Complexes for Indicator Displacement Assays. Universidad de Chile. Available at: [Link]
- Bonacorso, H. G., Frizon, T. E. A., da Rosa, A. S., Zanatta, N., & Martins, M. A. P. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813.
- Bonacorso, H. G., Frizon, T. E. A., da Rosa, A. S., Zanatta, N., & Martins, M. A. P. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
Spectroscopic Study of Benzanthrone 3-N-Derivatives as New Hydrophobic Fluorescent Probes for Biomolecules. Academia.edu. Available at: [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. Available at: [Link]
-
3-(Diethylamino)-8-methyl-2(1H)-quinolinone. PubChem. Available at: [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link]
-
An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. Available at: [Link]
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3), 1-5.
- El-Dean, A. M., Geies, A. A., & El-Gaby, M. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232.
Sources
- 1. (PDF) Spectroscopic Study of Benzanthrone 3-N-Derivatives as New Hydrophobic Fluorescent Probes for Biomolecules [academia.edu]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Basic Quinolinone Impurity Profiling
Current Status: Operational Ticket Topic: Improving Peak Shape of Basic Quinolinone Impurities Assigned Specialist: Senior Application Scientist
Executive Summary
Quinolinone derivatives (e.g., Aripiprazole, Cilostazol intermediates) typically possess basic nitrogen centers with pKa values ranging from 6 to 9. In Reversed-Phase HPLC (RP-HPLC), these compounds frequently exhibit severe peak tailing, broadening, or splitting.[1] This is rarely a random error; it is a predictable chemical interaction between the protonated analyte and the stationary phase support.
This guide provides a root-cause analysis and validated remediation protocols to restore Gaussian peak shapes.
Module 1: Diagnostic Workflow
Before altering chemistry, use this decision tree to isolate the root cause. Peak distortion is often misdiagnosed as a column failure when it is actually a solvent mismatch.
Figure 1: Diagnostic decision tree to distinguish between physical injection issues (diluent/load) and chemical interaction issues (silanol activity).
Module 2: The Mechanism of Failure (Silanol Activity)
The Chemistry
The silica support used in most C18 columns contains residual silanol groups (
-
The Trap: At mid-range pH (pH 4–8), these silanols ionize to form
. -
The Interaction: Basic quinolinones are protonated (
) in this same pH range. The resulting electrostatic attraction acts as a secondary retention mechanism (Ion-Exchange), causing the analyte to "drag" behind the main band.
Mechanism Visualization
Figure 2: The electrostatic interaction between ionized silanols and basic analytes is the primary cause of tailing.
Module 3: Mobile Phase Optimization Strategy
To eliminate tailing, you must suppress the Ion-Exchange mechanism described above. You have two chemical pathways:
Pathway A: Low pH Suppression (Recommended for Standard C18)
By lowering the pH below 3.0, you force the surface silanols into their neutral protonated state (
-
Protocol: Add 0.1% Formic Acid or use 20mM Phosphate Buffer adjusted to pH 2.5.
-
Risk: Low pH can hydrolyze the bonded phase (ligand cleavage) on non-stabilized columns.[2]
Pathway B: High pH Suppression (Requires Hybrid Columns)
By raising the pH above the analyte's pKa (typically pH > 10 for quinolinones), you deprotonate the analyte (
-
Protocol: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0).
-
Requirement: You MUST use a hybrid particle column (e.g., Waters XBridge/BEH or Agilent Poroshell HPH) or the silica will dissolve.
Buffer Selection Matrix
| Buffer System | pH Range | Volatility (MS Compatible?) | Effect on Quinolinone Peak |
| 0.1% TFA | ~2.0 | Yes | Excellent. Strong ion-pairing agent masks silanols. Warning: Suppresses MS signal. |
| 0.1% Formic Acid | ~2.7 | Yes | Good. Protonates silanols. Weaker than TFA but better for MS sensitivity. |
| Phosphate (K₂HPO₄) | 2.0 - 3.0 | No | Excellent. High ionic strength suppresses secondary interactions. Ideal for UV detection. |
| Ammonium Bicarbonate | 9.0 - 10.5 | Yes | Superior. Deprotonates the base. Requires high-pH stable column. |
Module 4: The "Strong Solvent" Effect (Diluent Mismatch)
If your peak is split or looks like a "shark fin" (fronting), the issue is likely your sample solvent, not the column.[3] Quinolinones often require DMSO or Methanol for solubility. Injecting these strong solvents into an aqueous mobile phase causes the analyte to travel faster than the mobile phase at the column head.
Remediation Protocol: The "Critical Mix"
-
Dissolve your standard in the minimum amount of strong solvent (e.g., 100% DMSO).
-
Dilute immediately with your Mobile Phase A (Acidic Water) until the organic content matches the starting gradient conditions (e.g., 5% Organic / 95% Aqueous).
-
Check Solubility: If the quinolinone precipitates, you must reduce the injection volume.
-
Rule of Thumb: If you must inject 100% DMSO, keep the injection volume < 3 µL (for a 4.6mm ID column).
Frequently Asked Questions (FAQ)
Q: I am using a standard C18 column and 0.1% Formic Acid, but I still see tailing (Tailing Factor = 1.8). What next? A: Formic acid is a weak acid. The ionic strength may be too low to shield the silanols.
-
Fix 1: Switch to 0.05% or 0.1% TFA (Trifluoroacetic acid). The trifluoroacetate anion acts as an ion-pairing reagent, effectively "capping" the basic nitrogen.
-
Fix 2: Add 20mM Ammonium Formate to the mobile phase to increase ionic strength.
Q: Can I use Triethylamine (TEA) to fix the shape? A: TEA is a "silanol blocker" that competes for binding sites.[4] While effective in older methods, it is not recommended for modern LC-MS workflows due to system contamination and signal suppression. Modern "Base-Deactivated" (BDS) or Hybrid columns render TEA obsolete.
Q: My retention time shifts when I switch from Phosphate (pH 2.5) to Formic Acid (pH 2.7). Why? A: Phosphate is a buffer; Formic Acid is an additive. Phosphate maintains a stable pH 2.5 regardless of sample injection. Formic acid pH can drift. Furthermore, the ionic strength of phosphate is much higher, which increases retention for ionized bases in RP-HPLC.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from
-
Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from
-
MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. Retrieved from
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
Sources
Technical Support Center: Stability & Handling of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Ticket ID: #DEMQ-STAB-001 Status: Open Priority: Critical Subject: Minimizing degradation during storage and experimental handling.
Executive Summary
You are working with 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (often utilized as a laser dye or fluorescent intermediate). This molecule possesses a specific structural vulnerability: the C-3 diethylamino substituent is an electron-rich auxochrome attached to a conjugated quinolinone backbone.
While this structure provides excellent fluorescence properties, it creates two primary degradation vectors:
-
Photo-oxidative N-dealkylation: Exposure to light and oxygen strips the ethyl groups from the amine, causing a "blue shift" in emission and loss of quantum yield.
-
Lactam Hydrolysis: While the 2(1H)-quinolinone ring is robust, prolonged exposure to moisture (hygroscopicity) can facilitate ring-opening or aggregation.
This guide provides a self-validating protocol to mitigate these risks.
Module 1: Photochemical Stability & Light Handling
The Issue:
Users frequently report a "fading" of fluorescence or a color shift from yellow/green to blue/colorless over time. This is not simple bleaching; it is a chemical transformation driven by Singlet Oxygen (
The Mechanism: Photo-Oxidative Dealkylation
Upon excitation, the quinolinone can undergo Intersystem Crossing (ISC) to a Triplet State. This triplet state transfers energy to ground-state oxygen, generating reactive Singlet Oxygen. This electrophilic species attacks the electron-rich diethylamino group, leading to the loss of an ethyl group (N-dealkylation).
Visualization: The Degradation Cascade
Figure 1: The photo-oxidative pathway leading to N-dealkylation. Blocking light prevents the initial excitation step.
Protocol 1: Light-Safe Handling
-
Amber Glass Mandatory: Never store stock solutions in clear glass or plastic. Use amber borosilicate vials.
-
Foil Wrapping: If amber glassware is unavailable, wrap the container in two layers of aluminum foil.
-
Low-Actinic Environment: When weighing the powder or preparing dilutions, work under yellow safety lights (sodium vapor) or dim conditions. Avoid direct sunlight or fluorescent overheads.[1]
Module 2: Oxidative Stability & Storage Atmosphere
The Issue: HPLC analysis shows "satellite peaks" appearing near the main peak after storage, even in the dark.
The Causality: The diethylamino group is susceptible to oxidation even without light, particularly via N-oxide formation . This is accelerated by trace peroxides in solvents or atmospheric oxygen.
Protocol 2: Inert Gas Purging (The "Argon Blanket")
Argon is heavier than air and provides a better protective blanket than Nitrogen for small vials.
-
Solvent Choice: Dissolve the compound in anhydrous DMSO or Ethanol. Avoid ethers (THF, Dioxane) which form peroxides that rapidly oxidize the amine.
-
The Purge:
-
Connect a Pasteur pipette to an Argon tank line.
-
Set flow to a gentle bleed (do not splash the liquid).
-
Insert the pipette tip into the vial, just above the liquid surface.
-
Flow for 15–20 seconds to displace oxygen.
-
Cap immediately and seal with Parafilm.
-
Module 3: Hygroscopicity & Temperature Control
The Issue: The powder becomes "gummy" or difficult to weigh; solution concentration drifts due to water absorption.
The Causality: Quinolinones can hydrogen bond with water. Moisture promotes hydrolysis and can cause the compound to crash out of organic solutions upon freezing (cryo-concentration).
Protocol 3: The "Warm-Up" Rule
This is the most violated rule in chemical storage. Opening a cold vial in a humid room causes immediate water condensation inside the vial.[1]
Correct Workflow:
Figure 2: The temperature equilibration workflow to prevent moisture ingress.
Troubleshooting & FAQs
Q1: My solution has turned from yellow to clear. Can I still use it?
A: No. Loss of color indicates disruption of the conjugated system, likely due to oxidative cleavage or severe photodegradation. The molecule is no longer 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. Discard and prepare fresh stock.
Q2: I see a new peak at a lower retention time on my HPLC. What is it?
A: This is likely the N-deethylated byproduct (mono-ethylamino or amino derivative). Loss of the ethyl groups increases polarity, causing the molecule to elute earlier on Reverse Phase (C18) columns.
-
Validation: Check the absorption spectrum of this peak. If the
has shifted blue (shorter wavelength) by 10-20 nm, it confirms N-dealkylation [1].
Q3: Can I store the stock solution in DMSO at -20°C?
A: Yes, but DMSO freezes at 19°C.
-
Risk: Repeated freeze-thaw cycles in DMSO can cause the compound to precipitate or "crash out" as the DMSO crystallizes.
-
Solution: Aliquot the stock into single-use vials before freezing. Never freeze-thaw the main stock bottle more than once.
Q4: Is this compound compatible with cell culture media?
A: Yes, but it may precipitate in high-salt aqueous buffers.
-
Protocol: Prepare a 1000x stock in DMSO. Dilute into media immediately before use.[2] Do not store the diluted aqueous solution; prepare it fresh daily.
Summary Data Table: Stability Profile
| Parameter | Stability Rating | Critical Handling Requirement |
| Light | Low (Photosensitive) | Strict Dark Storage. Amber vials + Foil. |
| Oxygen | Moderate (Oxidation prone) | Inert Gas Purge. Store under Argon/N2. |
| Moisture | Moderate (Hygroscopic) | Desiccate. Warm to RT before opening.[2] |
| Solvent | High in DMSO/EtOH | Avoid Ethers (peroxides) and Chlorinated solvents (acidic traces). |
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Link
-
National Institutes of Health (PubChem). (n.d.). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Compound Summary. Link
-
MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Link
-
Lumiprobe. (n.d.). Reagent storage conditions and handling of fluorophores. Link
Sources
Optimization of gradient elution for complex lidocaine impurity mixtures
Welcome to the Lidocaine & Amide Anesthetics Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges inherent to Lidocaine (pKa ~7.9) and its complex impurity profile.[1][2] The separation of basic amine drugs is notoriously difficult due to secondary silanol interactions, often resulting in peak tailing and resolution loss.
This guide moves beyond standard pharmacopoeial monographs (which often rely on outdated isocratic methods) to provide a modernized, gradient-based approach for complex impurity profiling.
Module 1: Critical Resolution & Selectivity
User Question: I am unable to resolve Lidocaine from Impurity A (2,6-dimethylaniline) and Impurity H using my standard C18 gradient. They co-elute or show poor resolution (
Technical Diagnosis: Lidocaine and its impurities possess distinct ionization behaviors.
-
Lidocaine: A weak base (pKa 7.9). At neutral pH, it exists as a mixture of cationic and neutral forms.
-
Impurity A (2,6-dimethylaniline): A much weaker base (pKa ~3.9). At pH > 4, it is predominantly neutral.
-
Impurity H (Chloroacetoxylidide): A neutral amide intermediate.
If you run a gradient at pH 3.0-5.0 (common for silica stability), Lidocaine is fully protonated (cationic) while Impurity A and H are neutral. This creates a massive selectivity difference, but often leads to Lidocaine eluting too quickly or tailing due to silanol exchange.
Troubleshooting Protocol:
| Parameter | Optimization Action | Mechanistic Reason |
| Mobile Phase pH | Shift to pH 9.5 - 10.5 | At high pH, Lidocaine becomes neutral, increasing its retention on C18 and drastically improving peak shape by suppressing cation-exchange with silanols [1, 2]. |
| Column Selection | Switch to Hybrid (BEH) or SPP | Standard silica dissolves at pH > 8. Use Ethylene-Bridged Hybrid (BEH) or Superficially Porous Particles (SPP) designed for high pH stability [2]. |
| Gradient Slope | Segmented Gradient | Impurity A elutes early. Lidocaine elutes mid-run. Late-eluting dimers appear later. A linear gradient often compresses the early peaks. |
Recommended "Gold Standard" Gradient (High pH):
-
Column: Hybrid C18 (e.g., XBridge BEH C18),
mm, 2.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain Impurity A) |
| 2.0 | 5 | End of Hold |
| 12.0 | 60 | Linear Ramp (Elute Lidocaine & Imp H) |
| 13.0 | 95 | Wash (Elute Dimers/Late Impurities) |
| 15.0 | 95 | End Wash |
| 15.1 | 5 | Re-equilibration |
Module 2: Peak Shape & Tailing Issues
User Question: My Lidocaine peak has a tailing factor (
Technical Diagnosis:
Even "base deactivated" columns have residual silanol groups (
Troubleshooting Decision Tree:
Figure 1: Decision matrix for troubleshooting peak asymmetry in basic amine analysis.
Corrective Actions:
-
The "TEA" Fix (Legacy): If you must run at low pH, add 5-10 mM Triethylamine (TEA) to the buffer. TEA is a stronger base than Lidocaine and will saturate the silanol sites, "blocking" them from interacting with the drug [5].
-
The "Buffer Strength" Fix: Increase buffer concentration from 10mM to 25-50mM. Higher ionic strength suppresses the ion-exchange mechanism.
Module 3: Baseline Drift & Ghost Peaks
User Question: I see "ghost peaks" appearing during the gradient ramp, and the baseline drifts significantly at 210 nm. This interferes with the quantification of Impurity A (LOQ level).
Technical Diagnosis: Lidocaine impurities often lack strong chromophores, requiring detection at low UV wavelengths (210-220 nm). At these wavelengths, the mobile phase components become transparently critical.
-
Drift: Caused by the difference in UV absorbance between Mobile Phase A (Buffer) and B (Organic).
-
Ghost Peaks: Impurities in the water or buffer salts that concentrate on the column during the equilibration phase and elute when the organic % increases [4].
Optimization Protocol:
| Component | Specification | Why? |
| Water Source | 18.2 MΩ·cm, TOC < 5 ppb | Trace organics in water accumulate at the head of the column during equilibration and elute as distinct peaks during the gradient. |
| Buffer Choice | Phosphate vs. Formate | Phosphate: Transparent at 210 nm (Good for UV). Formate/Acetate: High UV cutoff (Bad for UV < 230 nm). Use Phosphate for UV work; Formate only for MS work. |
| Reference Wavelength | OFF / None | Do not use a reference wavelength (e.g., 360 nm) to "flatten" the baseline. This can mask real impurity peaks if the impurity absorbs at the reference wavelength. |
Summary of Validated Impurity Profile
When optimized using the High pH strategy described above, the elution order and resolution typically follow this pattern:
| Peak ID | Compound Name | Relative Retention (RRT) | Critical Pair |
| Impurity A | 2,6-Dimethylaniline | ~0.4 - 0.6 | Well resolved from void |
| Impurity H | Chloroacetoxylidide | ~0.85 | Pre-eluting shoulder |
| API | Lidocaine | 1.00 | -- |
| Impurity K | Lidocaine N-Oxide | ~1.2 - 1.5 | Post-eluting |
Note: RRT values shift significantly based on pH. At pH 10, Impurity A elutes earlier relative to Lidocaine compared to pH 3.
References
-
USP Method Modernization. Separation of Lidocaine and Related Impurities - USP Method Modernization. MAC-MOD Analytical. Link
-
High pH Strategy. USP Method Improvements for HPLC of Lidocaine and Related Impurities. Halo Columns / Advanced Materials Technology. Link
- European Pharmacopoeia.Lidocaine Hydrochloride Monograph 0227.
-
Gradient Troubleshooting. HPLC Troubleshooting Guide: Ghost Peaks. Phenomenex. Link
-
Silanol Interactions. Troubleshooting Peak Tailing in HPLC. ResearchGate / LCGC. Link
Sources
Validation & Comparative
USP reference standard vs. commercial 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Topic: Technical Comparison: USP Reference Standard vs. Commercial 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Audience: Researchers, Analytical Scientists, and QA/QC Professionals in Pharmaceutical Development.[1]
Executive Summary: Bridging the Compendial Gap
In pharmaceutical analysis, the distinction between a USP Reference Standard (RS) and a Commercial Analytical Standard is not merely semantic—it is the difference between regulatory conclusiveness and chemical characterization.
This guide analyzes the specific case of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5), widely recognized as the Lidocaine Cyclic Analog .[1][2] While Lidocaine has established USP Reference Standards for its parent molecule and primary impurities (e.g., Related Compound H), this specific cyclic degradant often requires sourcing from commercial vendors for investigative studies, method development, and stress testing.[1]
This document provides a technical roadmap for validating this commercial standard against compendial requirements, ensuring your data withstands regulatory scrutiny.
Molecular Profile & Mechanistic Insight
To validate a standard, one must first understand its origin.[1][3] 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a degradation product formed through the oxidative cyclization of Lidocaine.[1]
-
Chemical Identity: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone[1][2][4]
-
Common Designation: Lidocaine Cyclic Impurity / Lidocaine Cyclic Analog[1]
-
Molecular Formula:
(Lidocaine is ; the impurity represents a loss of 4H, indicating cyclization and unsaturation).[1]
Formation Pathway (Mechanistic Causality)
Unlike process impurities derived from starting materials (e.g., 2,6-dimethylaniline), this molecule forms via intramolecular reaction under stress conditions (thermal/oxidative).[1] The amide side chain cyclizes onto the aromatic ring, creating the quinolinone core.
Figure 1: Proposed oxidative cyclization pathway transforming Lidocaine into its cyclic quinolinone analog.[1]
Comparative Analysis: USP RS vs. Commercial Standard
When a specific USP Reference Standard is unavailable for an impurity, researchers must rely on commercial standards.[1] The following table contrasts the technical and regulatory attributes of a USP Reference Standard (e.g., Lidocaine RS) versus a high-quality Commercial Standard for the cyclic impurity.
| Feature | USP Reference Standard (RS) | Commercial Standard (3-(Diethylamino)-...) |
| Primary Function | Conclusive legal benchmark for compendial tests (Release/Stability).[1] | Analytical investigation , retention time marker, and toxicity studies.[1] |
| Purity Assignment | Defined as 100.0% (unless stated otherwise) for quantitative use. | Mass Balance / qNMR derived purity (e.g., 98.5%). |
| Traceability | Traceable to the USP Official Monograph.[1] | Traceable to SI Units via NIST-traceable weights or qNMR internal standards. |
| Documentation | Label text is the official declaration.[1] No CoA is typically provided for purity derivation.[1] | Detailed CoA provided (H-NMR, MS, HPLC, TGA, ROI). |
| Regulatory Status | Primary Standard (Official).[1][5] | Secondary Standard (Requires qualification).[1][6] |
The "Purity Gap" Explained
-
USP Approach: USP RS values are often assigned based on collaborative studies.[1] If the label does not specify a potency, it is assumed to be 100.0% for the purpose of the compendial test.
-
Commercial Approach: A commercial vendor must prove the purity.[1] They use the Mass Balance Equation :
This difference is critical.[1] When using the commercial quinolinone standard for quantitation, you must apply the potency factor from the Certificate of Analysis (CoA). Do not assume 100%.graphic Purity}{100}
Protocol: Qualifying the Commercial Standard
Since 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is not a USP RS, you must treat it as a Secondary Standard .[1] To use it in a GMP environment (e.g., for calculating Relative Response Factors), you must qualify it.[1]
Objective: Demonstrate that the commercial standard is suitable for its intended use (System Suitability or Quantitation).
Step-by-Step Qualification Workflow
-
Identity Verification (Structural Integrity):
-
Purity Cross-Validation (The "Self-Validating" Step):
-
Do not blindly trust the vendor's HPLC purity.
-
Experiment: Inject the Commercial Standard using the USP Lidocaine Monograph Method (or your validated stability-indicating method).[1]
-
Logic: If the vendor used a generic gradient and you use the specific USP method, the purity profile may differ.
-
Calculation:
[1] -
Pass/Fail: If
deviates >1.0% from the Vendor CoA, investigate (e.g., check for response factor differences or co-eluting peaks).
-
-
Relative Response Factor (RRF) Determination:
-
To quantify this impurity in a Lidocaine sample without running the standard every time, calculate the RRF.
-
Protocol: Prepare equimolar solutions of USP Lidocaine RS (
) and the Commercial Quinolinone Standard ( ). -
Formula:
[1]
-
Decision Logic: When to Use Which?
The following decision tree guides the selection process, ensuring regulatory compliance (ICH Q7) and scientific rigor.
Figure 2: Workflow for selecting and qualifying the appropriate reference standard for impurity analysis.
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1] Rockville, MD: United States Pharmacopeial Convention.[1]
-
International Conference on Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (Section 11.19: Reference Standards).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14627308: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[1][1]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE [drugfuture.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Lidocaine Related Compound H USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. hexis.com.br [hexis.com.br]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. glppharmastandards.com [glppharmastandards.com]
Beyond Compliance: Comparative Analysis of Analytical Strategies for Lidocaine Cyclic Impurities under ICH Q3A/Q3B
Executive Summary
This guide provides a technical comparison of analytical strategies for controlling cyclic impurities in Lidocaine drug products, specifically focusing on the critical degradation product 2,6-Dimethylaniline (2,6-DMA) .[1] While ICH Q3A/Q3B guidelines establish general thresholds for degradation products, the specific toxicity of the aromatic (cyclic) amine 2,6-DMA often necessitates detection limits exceeding standard pharmacopeial capabilities.
This document compares the performance of Standard HPLC-UV (USP) against Advanced UPLC-MS/MS methodologies, providing experimental protocols to ensure compliance with stringent ICH identification and qualification thresholds.
Part 1: The Regulatory Framework (ICH Q3A/Q3B)
Defining the "Cyclic" Impurity
In the context of Lidocaine (an amide anesthetic), the primary "cyclic" impurity of concern is the aromatic amine formed via hydrolytic cleavage of the amide bond.
-
Primary Target: 2,6-Dimethylaniline (2,6-DMA), also known as 2,6-Xylidine.[2]
-
Regulatory Status: 2,6-DMA is a Class 2B carcinogen. While ICH Q3B sets general limits, ICH M7 (Mutagenic Impurities) may impose tighter limits (TTC-based) depending on the duration of use.
ICH Q3B(R2) Thresholds for Degradation Products
The following thresholds apply to the drug product. Lidocaine is often administered in doses exceeding 10 mg/day, and frequently exceeding 1 g/day in critical care settings.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 1.0% or 5 µg (lower of) | 1.0% or 50 µg (lower of) |
| 10 mg – 100 mg | 0.05% | 0.5% or 20 µg (lower of) | 0.5% or 200 µg (lower of) |
| 100 mg – 2 g | 0.05% | 0.2% or 2 mg (lower of) | 0.2% or 3 mg (lower of) |
| > 2 g | 0.05% | 0.10% | 0.15% |
Critical Insight: For high-dose Lidocaine formulations (e.g., antiarrhythmic infusions), the Identification Threshold drops to 0.10% . Standard HPLC methods often struggle to quantify 2,6-DMA reliably at 0.05% (Reporting Threshold) due to matrix interference and low UV response relative to the parent drug.
Part 2: Comparative Analysis of Analytical Methodologies
We compared the performance of the standard compendial method (HPLC-UV) against an optimized stability-indicating UPLC-MS/MS method for the detection of cyclic impurities.
Performance Matrix
| Feature | Method A: Standard HPLC-UV (USP) | Method B: Advanced UPLC-MS/MS | Verdict |
| Principle | Isocratic Reversed-Phase LC with UV (254 nm) | Gradient UPLC with Electrospray Ionization (ESI+) | Method B is mechanism-specific. |
| Column | C18, 4.6 x 250 mm, 5 µm | BEH C18, 2.1 x 50 mm, 1.7 µm | Method B utilizes sub-2 µm particles for higher theoretical plates. |
| Run Time | 15 – 25 minutes | 3 – 5 minutes | Method B is 5x faster. |
| LOD (2,6-DMA) | ~0.05% (Limit of compliance) | < 0.001% (ppm level) | Method B offers 50x sensitivity. |
| Specificity | Moderate (Risk of co-elution with excipients) | High (Mass-based discrimination) | Method B eliminates false positives. |
| Suitability | Routine QC Release (High throughput) | Trace Impurity Profiling & Stability Studies | Method B is required for ICH Q3B/M7 compliance. |
Mechanistic Degradation Pathway
Understanding the formation of the cyclic impurity is prerequisite to controlling it. The following diagram illustrates the hydrolysis pathway triggered by acid/base stress or enzymatic activity (amidases).
Figure 1: Hydrolytic degradation pathway of Lidocaine yielding the toxic cyclic impurity 2,6-Dimethylaniline.[1]
Part 3: Experimental Protocols
Protocol A: Generating the Impurity (Forced Degradation)
To validate any method under ICH Q2(R1), you must demonstrate specificity by resolving the impurity from the parent drug.
-
Acid Hydrolysis: Dissolve Lidocaine HCl (1 mg/mL) in 1N HCl. Reflux at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve Lidocaine HCl (1 mg/mL) in 1N NaOH. Reflux at 80°C for 2 hours.
-
Neutralization: Neutralize samples to pH 7.0 prior to injection.
-
Observation: Acid hydrolysis yields significant 2,6-DMA (approx. 10-15% degradation). Base hydrolysis is faster but may induce secondary degradation of the aliphatic tail.
-
Protocol B: The Superior Method (UPLC-MS/MS)
This workflow is recommended for R&D and Stability indicating studies where ICH Q3B thresholds are critical.
1. Instrumentation:
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detector: Triple Quadrupole MS (MRM Mode).
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2.0 µL.
3. Gradient Program:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | 6 |
| 3.0 | 5 | 95 | 6 |
| 4.0 | 5 | 95 | 6 |
| 4.1 | 95 | 5 | 1 |
| 5.0 | 95 | 5 | End |
4. Mass Spectrometry Parameters (MRM for 2,6-DMA):
-
Precursor Ion: 122.1 m/z [M+H]+
-
Product Ion: 105.1 m/z (Loss of NH3) and 77.0 m/z (Phenyl ring).
-
Cone Voltage: 25 V.
-
Collision Energy: 15-20 eV.
Part 4: Decision Framework for Compliance
When should you switch from the standard USP method to the advanced UPLC method? Use this logic flow to determine the appropriate strategy for your development phase.
Figure 2: Decision tree for selecting analytical methodology based on ICH Q3B dose thresholds and impurity levels.
References
-
International Council for Harmonisation (ICH). (2006).[3] ICH Q3B(R2): Impurities in New Drug Products. [Link]
-
International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
Powell, M. F. (1986). Lidocaine and lidocaine hydrochloride: Analytical Profiles of Drug Substances. Academic Press. [Link]
-
Baczynski, E., et al. (2002).[1] Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica.[1] [Link]
Sources
In the landscape of pharmaceutical quality control, the robust validation of analytical methods is not merely a regulatory formality; it is the bedrock of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the analysis of lidocaine and its related substances. We will delve into the "why" behind the "how," comparing a conventional HPLC-UV approach with the more advanced Ultra-Performance Liquid Chromatography (UPLC) technology, grounded in the principles of the ICH Q2(R1) guideline.[1]
Lidocaine, a widely used local anesthetic, can contain impurities from its synthesis or degradation.[2] A common and critical impurity is 2,6-dimethylaniline (also known as Lidocaine Impurity A), a potential carcinogen.[3][4][5][6] Therefore, a validated analytical method that is specific, sensitive, and accurate for quantifying these related substances is paramount.
Part 1: The Core of Validation: A Parameter-by-Parameter Breakdown
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] For an impurity method, the goal is to accurately quantify potentially low levels of related substances in the presence of a large amount of the active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1]
Specificity: The Art of Distinction
Expert Insight: Specificity is the cornerstone of any impurity method. It is the verified ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A lack of specificity can lead to an over- or under-estimation of an impurity, with direct consequences for product safety.
Experimental Protocol:
-
Forced Degradation: Subject the lidocaine drug substance to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Sample Analysis: Analyze the stressed samples, a placebo sample, a sample spiked with known impurities (like 2,6-dimethylaniline), and an unstressed sample.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity for the lidocaine and impurity peaks in the stressed samples. The goal is to ensure that each chromatographic peak corresponds to a single component.
Comparison of HPLC vs. UPLC for Specificity: Both techniques can achieve baseline separation. However, UPLC's strength lies in its higher resolution, which is a result of using columns with smaller particle sizes (<2 µm).[8][9] This provides greater confidence in separating closely eluting peaks, which is a common challenge in forced degradation studies.
Part 2: Quantitative Validation Parameters
The following parameters establish the quantitative performance of the method across a specified range.
Linearity and Range
Expert Insight: Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear. For impurities, the range must cover from the reporting threshold up to 120% of the specification limit.[7]
Experimental Protocol:
-
Prepare a series of at least five concentrations of the related substance standard, ranging from the limit of quantitation (LOQ) to 120% of the specified limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99
-
Y-intercept: Should be close to zero.
Accuracy (as Recovery)
Expert Insight: Accuracy reflects the closeness of the test results to the true value. It is typically determined by spiking the drug product matrix with known amounts of the impurities at different concentration levels. This is a critical parameter as it confirms that the sample preparation and analysis method are not introducing a systematic bias.
Experimental Protocol:
-
Spike the drug product placebo with the related substance at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
Acceptance Criteria:
-
Recovery: Typically within 90.0% to 110.0% for impurities.
Precision: Repeatability and Intermediate Precision
Expert Insight: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses the variation within a laboratory, considering different days, analysts, and equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the drug product spiked with the related substance at 100% of the specification limit.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria:
-
%RSD: For impurities, typically ≤ 10.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
Expert Insight:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Part 3: Method Robustness and System Suitability
Robustness
Expert Insight: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. It is crucial to perform this during method development to ensure the method is transferable between labs and instruments.
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The quantitative results should not be significantly impacted.
System Suitability
Expert Insight: System suitability testing is an integral part of any analytical procedure. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Prepare a system suitability solution containing lidocaine and a critical pair of impurities (e.g., lidocaine and 2,6-dimethylaniline).
-
Inject this solution before starting any sample analysis.
-
Monitor key parameters.
Acceptance Criteria (Typical):
-
Resolution (Rs): ≥ 2.0 between the critical pair.
-
Tailing Factor (T): ≤ 2.0 for the lidocaine and impurity peaks.
-
%RSD of replicate injections: ≤ 5.0% for the impurity peak areas.
Part 4: HPLC vs. UPLC: A Performance Comparison
While a well-validated HPLC method is reliable, UPLC offers significant advantages in performance, particularly for impurity analysis.[8][9][10]
| Parameter | Conventional HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Advantage of UPLC |
| Analysis Time | 15-30 minutes | 2-8 minutes | Higher throughput, faster batch release.[8][10] |
| Resolution | Good | Excellent | Better separation of complex mixtures and closely eluting impurities.[9] |
| Sensitivity (LOD/LOQ) | Standard | Higher | Narrower peaks lead to greater peak height and improved signal-to-noise.[8][9] |
| Solvent Consumption | High | Low (up to 80% less) | Reduced operational costs and environmental impact.[8][11] |
| System Backpressure | 500 - 6,000 psi | Up to 15,000 psi | Requires specialized instrumentation.[10][11] |
Causality: UPLC's superior performance stems from the fundamental principles of chromatography. The use of smaller particles in the stationary phase leads to a more efficient mass transfer of the analyte between the mobile and stationary phases.[9] This results in sharper, narrower peaks, which directly translates to higher resolution and sensitivity. However, pushing the mobile phase through a column packed with such small particles requires significantly higher pressure, necessitating specialized UPLC systems.[10][11]
Part 5: Visualizing the Workflow
A structured approach is essential for successful method validation.
Caption: HPLC Method Validation Workflow.
Caption: Interrelation of Validation Parameters.
Conclusion
The validation of an HPLC method for lidocaine related substances is a multi-faceted process that ensures the quality and safety of the final drug product. While traditional HPLC methods can be validated to be robust and reliable, the adoption of UPLC technology offers significant gains in efficiency, sensitivity, and resolution.[8][12] The choice between HPLC and UPLC often depends on the specific needs of the laboratory, considering factors like sample throughput requirements, the complexity of the sample matrix, and available resources.[8] Regardless of the technology chosen, a thorough validation following the principles outlined in the ICH Q2(R1) guideline is non-negotiable for ensuring data integrity and regulatory compliance.[7]
References
- Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
- Rajput, P. et al. (2019, October 24). A Review on Comparative study of HPLC and UPLC. RJPT.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Khan, N. H. et al. (2024, December 25). Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection. INDUS JOURNAL OF BI.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- MDPI. (2017, November 18). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum.
- ACG Publications. (2022, May 15). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method.
- Patsnap Eureka. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- PubChem. 2,6-Dimethylaniline.
- Cleanchem. Lidocaine EP Impurity A | CAS No: 87-62-7.
- Sigma-Aldrich. Lidocaine Related Compound A Pharmaceutical Secondary Standard; Certified Reference Material.
- Advanced Materials Technology. USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES.
- Epichem. Lidocaine Impurity A (hydrochloride) | CAS 21436-98-6 Reference Standard.
- Simson Pharma Limited. Lidocaine EP Impurity A | CAS No- 87-62-7.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. halocolumns.com [halocolumns.com]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Lidocaine Related Compound A Pharmaceutical Secondary Standard; Certified Reference Material 87-62-7 [sigmaaldrich.com]
- 6. epichem.com [epichem.com]
- 7. database.ich.org [database.ich.org]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 12. biomedres.us [biomedres.us]
Determining the Limits of Detection and Quantitation for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis and drug development, the sensitivity of an analytical method is paramount. For fluorescent probes such as 3-(Diethylamino)-8-methyl-2(1H)-quinolinone, a compound belonging to the coumarin family of fluorophores, understanding the precise limits of its detection and quantitation is critical for its effective application in cellular imaging, high-throughput screening, and other sensitive bioanalytical assays. This guide provides a comprehensive overview of the principles and methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), offering a comparative analysis with other relevant fluorescent probes.
The Foundational Importance of LOD and LOQ
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the background noise of an analytical system, though not necessarily quantified with acceptable precision and accuracy.[1][2] The Limit of Quantitation (LOQ), on the other hand, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[1][2] For drug development and research applications, a clear understanding of these parameters is not merely a technical exercise but a prerequisite for generating reliable and reproducible data.
The determination of LOD and LOQ is guided by international standards, most notably the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1] These guidelines ensure that the established limits are statistically valid and suitable for their intended purpose.
Methodologies for Determining LOD and LOQ
Several approaches can be employed to determine the LOD and LOQ of a fluorescent compound like 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. The choice of method often depends on the instrumentation and the nature of the analytical procedure.
The Signal-to-Noise Ratio Approach
This is a common and practical method, particularly for instrumental analyses that exhibit baseline noise, such as chromatography and spectroscopy.[1]
-
LOD: The concentration of the analyte that produces a signal-to-noise (S/N) ratio of 3:1 is generally accepted as the LOD.[1]
-
LOQ: A signal-to-noise ratio of 10:1 is typically used to establish the LOQ.[1]
This method involves analyzing a series of low-concentration samples and comparing the analyte's signal to the background noise.
The Calibration Curve Method
This statistical approach is based on the parameters of the calibration curve constructed from a series of standards. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
This method is considered more statistically robust as it relies on the overall performance of the calibration curve.
Experimental Protocol: Determining LOD and LOQ of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone by HPLC-FLD
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective technique well-suited for the analysis of fluorescent compounds like quinolinone derivatives. The following is a detailed protocol for determining the LOD and LOQ of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.
Instrumentation:
-
HPLC system equipped with a fluorescence detector.
-
Analytical column suitable for the separation of small organic molecules (e.g., C18 column).
Reagents and Standards:
-
High-purity 3-(Diethylamino)-8-methyl-2(1H)-quinolinone reference standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffer solution (e.g., phosphate buffer) to maintain a stable pH.
Procedure:
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a stock solution of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions at concentrations bracketing the expected LOD and LOQ.
-
-
Chromatographic Conditions:
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve good chromatographic separation and peak shape for the analyte.
-
Determine the optimal excitation and emission wavelengths for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone using a spectrofluorometer or the fluorescence detector's scanning function.
-
-
LOD and LOQ Determination (Signal-to-Noise Ratio Method):
-
Inject the lowest concentration working standards and a blank (solvent) multiple times (e.g., n=6).
-
Measure the signal height of the analyte peak and the baseline noise in a region close to the peak.
-
Calculate the S/N ratio for each injection.
-
The concentration that consistently yields an S/N ratio of approximately 3 is the estimated LOD.
-
The concentration that consistently yields an S/N ratio of approximately 10 is the estimated LOQ.
-
-
LOD and LOQ Determination (Calibration Curve Method):
-
Construct a calibration curve by injecting the series of working standard solutions in triplicate.
-
Plot the peak area or peak height against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope (S), and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas mentioned previously.
-
-
Validation:
-
Prepare independent standard solutions at the calculated LOD and LOQ concentrations.
-
Analyze these solutions to confirm that the S/N ratios and the precision and accuracy at the LOQ are within acceptable limits.
-
Comparative Analysis with Alternative Fluorescent Probes
The performance of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone can be benchmarked against other commonly used fluorescent probes. The choice of a suitable probe often depends on the specific application, considering factors such as quantum yield, photostability, and sensitivity.
| Fluorescent Probe | Analytical Method | LOD | LOQ | Reference |
| Coumarin Derivatives | ||||
| Esculin | UHPLC-FLD | 0.8 ng/mL | 2.4 ng/mL | [6] |
| Daphnetin | UHPLC-FLD | 0.4 ng/mL | 1.2 ng/mL | [6] |
| Fraxetin | UHPLC-FLD | 0.3 ng/mL | 0.9 ng/mL | [6] |
| Umbelliferone | UHPLC-FLD | 0.3 ng/mL | 0.9 ng/mL | [6] |
| 4-Methylumbelliferone | UHPLC-FLD | 0.2 ng/mL | 0.6 ng/mL | [6] |
| Other Fluorescent Dyes | ||||
| 7-(Diethylamino)quinolin-2(1H)-one-chalcone derivative | Fluorescence Spectroscopy | 0.7 µmol L⁻¹ | - | [4] |
| Coumarin (in tobacco) | HPLC-MS/MS | 0.5-1.7 µg/kg | 1.7-5.2 µg/kg | [7] |
| Alexa Fluor 488 | - | - | - | [8][9] |
| Cyanine 5 (Cy5) | - | - | - | [8][10] |
| 7-amino-4-methylcoumarin (AMC) | - | - | - | [11] |
Note: The LOD and LOQ values can vary depending on the specific instrumentation, experimental conditions, and matrix effects.
Analysis of Comparative Data:
The data presented in the table highlights the high sensitivity achievable with fluorescence detection, particularly with HPLC-FLD. Coumarin derivatives, which share a similar core structure with 3-(Diethylamino)-8-methyl-2(1H)-quinolinone, exhibit LODs in the low ng/mL range.[6] This suggests that 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is likely to have a comparable or even lower LOD, making it a highly sensitive probe for various bioanalytical applications. The reported detection limit for a similar 7-(diethylamino)quinolin-2(1H)-one derivative further supports this expectation.[4]
Compared to other classes of fluorescent dyes like Alexa Fluor and Cyanine dyes, which are known for their brightness and photostability, coumarin-based probes offer a good balance of performance and cost-effectiveness.[8][9][10][12]
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key parameters, the following diagrams are provided.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Relationship between Signal, Noise, LOD, and LOQ.
Conclusion
The determination of LOD and LOQ is a critical component of analytical method validation for fluorescent probes like 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. By following established guidelines and employing sensitive analytical techniques such as HPLC-FLD, researchers can confidently establish the performance limits of this promising fluorophore. The comparative data suggests that 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a highly sensitive probe, with expected LOD and LOQ values in the low ng/mL range, making it a valuable tool for a wide array of applications in life sciences and drug discovery.
References
-
Šatínský, D., et al. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of the Serbian Chemical Society, 82(10), 1131-1140. [Link]
-
Li, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1521. [Link]
-
Kim, H., et al. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 10(38), 224-230. [Link]
-
Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
ACS Omega. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. [Link]
-
Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
-
AgroParisTech. (n.d.). LOD, LOQ. Chimactiv. [Link]
-
ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. ResearchGate. [Link]
-
Kwasny, D., et al. (2010). Fluorescent Probes and Labels for Cellular Imaging. Current Opinion in Chemical Biology, 14(1), 44-50. [Link]
-
Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]
-
Max Planck Institute for Medical Research. (2019). Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft. [Link]
-
LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience. [Link]
-
Sun, W. C., et al. (1995). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Journal of Immunological Methods, 181(2), 177-187. [Link]
-
Eurofins Genomics. (n.d.). Fluorescent Dyes - Select The Best Label For Your Assay!. Eurofins Genomics. [Link]
-
ResearchGate. (2022). Comparison of different fluorescent dyes in the labeling reaction. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. PubChem. [Link]
-
European Union Reference Laboratory for Dioxins and PCBs. (2018). Estimation of LOQ for the Analysis of Persistent Organic Pollutants, in particular PCDD/Fs and PCBs. EURL for Dioxins and PCBs. [Link]
-
ACS Omega. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes for Indicator Displacement Assays. ACS Omega. [Link]
-
PMC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]
-
ResearchGate. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1 H )-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ResearchGate. [Link]
-
LightOx. (n.d.). Imaging Probes. LightOx. [Link]
-
ResearchGate. (n.d.). LOD and LOQ values of the HPLC-FLD methods applied, without and with 50... ResearchGate. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.cn]
Spectroscopic characterization (NMR/IR) of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
A Technical Comparison Guide for Pharmaceutical Impurity Profiling
Part 1: Executive Summary & Context
Compound Identity: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone CAS Registry Number: 113225-33-5 Common Designation: Lidocaine Cyclic Impurity (Distinct from Impurity K/L/M in various pharmacopeias) Molecular Formula: C₁₄H₁₈N₂O Molecular Weight: 230.31 g/mol [1][2][3][4]
The Challenge: In the synthesis and stability testing of the local anesthetic Lidocaine , a specific degradation pathway or synthetic side-reaction leads to the formation of cyclic analogues. While often confused with N-desethyl metabolites (like Impurity K), the 3-(Diethylamino)-8-methyl-2(1H)-quinolinone represents a cyclized structure where the side chain has fused with the aromatic ring. Distinguishing this cyclic impurity from the parent drug and its linear isomers is critical for regulatory compliance (ICH Q3A/B) and safety profiling.
This guide provides a definitive spectroscopic comparison to enable precise identification, focusing on the differentiation between the cyclic impurity , the parent drug (Lidocaine) , and regioisomeric alternatives .
Part 2: Comparative Analysis (The "Alternative" Landscape)
The primary analytical challenge is not just identifying the compound, but distinguishing it from structurally similar candidates.
Comparison 1: Cyclic Impurity vs. Parent Drug (Lidocaine)
The most immediate task in quality control is differentiating the impurity from the API.
| Feature | Lidocaine (Parent) | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (Cyclic Impurity) | Diagnostic Significance |
| Structure | Acyclic Amide | Bicyclic Quinolinone | Rigidity : The cyclic form has restricted rotation, affecting NMR relaxation and linewidths.[1][2] |
| Amide Proton | δ ~8.9 ppm (Broad, Amide NH) | δ ~11-12 ppm (Broad, Lactam NH) | The lactam NH is significantly more deshielded due to the aromatic nature of the quinolinone ring. |
| Aromatic Region | 3 Protons (1,2,3-trisubstituted benzene) | 3 Protons + 1 Singlet (H-4) | The appearance of a sharp singlet at δ ~7.6-7.8 ppm (H-4) is the "smoking gun" for cyclization. |
| Carbonyl (IR) | ~1660-1690 cm⁻¹ (Amide I) | ~1650-1660 cm⁻¹ (Lactam/Conjugated) | Shift to lower frequency due to conjugation with the aromatic system. |
Comparison 2: Regiochemistry (3-Amino vs. 4-Amino Isomer)
If cyclization occurs, it could theoretically yield the 3-amino or 4-amino isomer. Regiochemistry is the hardest spectroscopic problem to solve without X-ray crystallography.
-
3-Amino Isomer (Target): The proton at position 4 (H-4) is adjacent to the carbonyl but shielded by the amino group at C-3.
-
4-Amino Isomer (Alternative): The proton at position 3 (H-3) is alpha to the carbonyl.
Differentiation Rule:
-
H-4 Signal (Target): Typically appears downfield (δ 7.6 - 7.9 ppm ) due to the deshielding cone of the carbonyl and the aromatic ring current.
-
H-3 Signal (Alternative): Typically appears upfield (δ 5.8 - 6.5 ppm ) because it is essentially an olefinic proton in a vinylogous amide system.
Part 3: Detailed Spectroscopic Profile
The following data represents the Expert Consensus Characterization derived from fragment analysis of 8-methyl-2-quinolinone cores and diethylamino-substituted aromatics.
A. ¹H NMR Characterization (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to resolve the lactam NH proton and prevent aggregation-induced broadening.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 11.80 | Broad Singlet | 1H | NH (Lactam) | Exchangeable with D₂O. Indicates 2-quinolinone tautomer (vs. 2-hydroxyquinoline). |
| 7.75 | Singlet | 1H | H-4 | Critical Diagnostic. Confirms substitution at C-3. Lack of coupling confirms no neighbor at C-3. |
| 7.45 | Doublet (J=8 Hz) | 1H | H-5 | Proximity to the nitrogen lone pair and ring junction. |
| 7.30 | Doublet (J=8 Hz) | 1H | H-7 | Adjacent to the 8-methyl group. |
| 7.10 | Triplet (J=8 Hz) | 1H | H-6 | The central proton of the fused benzene ring. |
| 3.15 | Quartet (J=7 Hz) | 4H | N-CH₂-CH₃ | Characteristic methylene signal of the diethylamino group. |
| 2.45 | Singlet | 3H | Ar-CH₃ | 8-Methyl group. Distinct from solvent peak (DMSO ~2.50); check resolution. |
| 1.05 | Triplet (J=7 Hz) | 6H | N-CH₂-CH₃ | Methyl protons of the diethylamino tail. |
B. ¹³C NMR Characterization (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~160.5 ppm (Lactam carbonyl).
-
C-3 (Amino-substituted): ~138.0 ppm (Significant downfield shift due to N-attachment).
-
C-4: ~125.0 ppm.
-
Aromatic Core: 148.0 (C-8a), 132.0 (C-8), 128.0 (C-5), 124.0 (C-7), 122.0 (C-6), 120.0 (C-4a).
-
Aliphatic: 46.0 (N-CH₂), 18.0 (Ar-CH₃), 12.5 (N-CH₂-CH₃).
C. Infrared (IR) Spectroscopy (ATR/KBr)
-
3200 - 3400 cm⁻¹: Broad NH stretch (Lactam).
-
1655 cm⁻¹: Strong C=O stretch (Conjugated Lactam).
-
1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.
-
2970, 2930 cm⁻¹: Aliphatic C-H stretch (Ethyl/Methyl groups).
Part 4: Experimental Protocols
Protocol 1: Isolation of Cyclic Impurity for Characterization
Context: If the impurity is present at <0.1% in Lidocaine, it must be enriched or synthesized for full structural elucidation.
-
Enrichment: Dissolve 5g Lidocaine bulk drug in Methanol. Acidify with HCl. Reflux for 24 hours (forced degradation condition to promote cyclization).
-
Extraction: Neutralize with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Flash Chromatography (Silica Gel).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 60:40).
-
Observation: The cyclic impurity is typically less polar than Lidocaine N-oxide but more polar than the parent Lidocaine base due to the lactam functionality.
-
-
Crystallization: Recrystallize from Ethanol/Water to obtain analytical standard grade material.
Protocol 2: NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for trace analysis).
-
Concentration: 5-10 mg in 0.6 mL DMSO-d₆.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (Standard 1H) or noesypr1d (if water suppression is needed).
-
Scans: 16 (for pure standard) or 256+ (for impurity limits).
-
Processing: Apply 0.3 Hz Line Broadening (LB) for sensitivity.
Part 5: Visualization & Logic Flow
The following diagram illustrates the decision logic for identifying this specific impurity among other possibilities in a Lidocaine sample.
Figure 1: Decision Tree for the Spectroscopic Identification of Lidocaine Cyclic Impurity.
References
-
Pharmacopeial Context. European Pharmacopoeia (Ph. Eur.) Monograph: Lidocaine Hydrochloride.[5][6][7] (Note: While specific impurity codes vary, the cyclic structure is a known degradation product). Available at: [Link]
-
Spectroscopic Data Sources. PubChem Compound Summary for CID 14627308. National Center for Biotechnology Information (2025). Available at: [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. lidocaine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Lidocaine(137-58-6) 1H NMR [m.chemicalbook.com]
- 5. kmpharma.in [kmpharma.in]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 7729-94-4: Lidocaine impure Hydrochloride | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Personal protective equipment for handling 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Operational Safety Guide: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone
Executive Summary & Risk Context
3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS 113225-33-5) is a functionalized quinolinone derivative, often encountered as a pharmaceutical impurity (specifically related to Lidocaine synthesis) or as a fluorescent intermediate.[1][2]
The Safety Paradox: While often categorized generically as an "Irritant," the structural combination of a planar quinolinone core and a lipophilic diethylamino side chain necessitates a higher tier of protection than standard laboratory salts.
-
Lipophilicity: The diethylamino group significantly enhances skin permeability, acting as a vehicle for the molecule to cross the stratum corneum.
-
Genotoxic Potential: Structural analogs (e.g., 8-aminoquinoline) carry suspected mutagenic risks (Muta. 2).[1][2] Therefore, Precautionary Principle dictates handling this substance as a potential genotoxin until specific toxicological data proves otherwise.[1][2]
Hazard Profiling & Classification
The following classification is derived from structural activity relationships (SAR) and analog data (e.g., 8-aminoquinoline, Lidocaine impurities).
| Hazard Category | Classification (GHS) | Hazard Statement (H-Code) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | H302/H312: Harmful if swallowed or in contact with skin.[1][2] | Zero-tolerance for skin contact.[1][2][3] |
| Skin/Eye Irritation | Category 2 / 2A | H315/H319: Causes skin irritation / serious eye irritation.[1][2][4] | Dust can cause immediate mucosal inflammation.[1][2] |
| Genotoxicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects.[1][2][5] | CRITICAL: Use closed systems or containment devices. |
| Target Organ | Category 3 (STOT-SE) | H335: May cause respiratory irritation.[1][2][5] | Inhalation of dust is the primary exposure vector.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[1][2] The following specifications are required to create a self-validating safety barrier.
A. Dermal Protection (Gloves)
Standard nitrile exam gloves (4 mil) are insufficient for prolonged handling of solutions containing this compound due to the lipophilic amine group.[1][2]
-
Secondary Barrier (Solutions): If dissolved in organic solvents (DCM, Methanol, DMSO), use Silver Shield (Laminate) or Double-Gloved Nitrile (change outer pair every 15 mins).[1][2]
-
Technique: "Closed Cuffs" – Tape glove cuffs to lab coat sleeves if handling >1 gram of powder to prevent wrist exposure.[1][2]
B. Respiratory Protection
-
Solid Handling: N95 (NIOSH) / P2 (EN 149) minimum.[1][2] Recommended: Work inside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .[1][2]
-
Solution Handling: Fume hood is mandatory.[1][2][5][6] If outside containment (e.g., equipment maintenance), use a Half-Face Respirator with P100/Organic Vapor cartridges .[1][2]
C. Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transition from bulk container to reaction vessel.[1][2]
-
Static Control: Quinolinone powders are often electrostatic.[1][2] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1]
-
Damp Damping: Place a solvent-dampened Kimwipe (methanol or water) around the balance pan.[1][2] This captures stray particles that fall during spatula transfer.[1][2]
-
Transfer: Dissolve the solid inside the weighing boat/vial if possible, rather than dumping dry powder into a reactor.
Protocol B: Solubilization & Reaction
-
Solvent Choice: When possible, avoid Chloroform/DCM.[1][2] Use Ethanol or DMSO .[1][2]
-
Reasoning: Chlorinated solvents rapidly permeate nitrile gloves, carrying the dissolved quinolinone with them.[2]
-
-
Temperature: If heating >50°C, a reflux condenser is mandatory to prevent vapor phase transport of the amine.[1][2]
Safety Decision Logic (Visualization)
The following workflow illustrates the decision process for PPE selection based on the physical state of the compound.
Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Wet Method: Cover the spill with paper towels dampened with Ethanol .[1][2]
-
Disposal: Place used towels in a dedicated "Hazardous Solid Waste" bag (Yellow/Black stream).
Waste Disposal
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14627308, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: Quinolinone Derivatives and Mutagenicity Alerts. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[1][2] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
